Product packaging for Fluacrypyrim(Cat. No.:CAS No. 229977-93-9)

Fluacrypyrim

货号: B1663348
CAS 编号: 229977-93-9
分子量: 426.4 g/mol
InChI 键: MXWAGQASUDSFBG-RVDMUPIBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fluacrypyrim is a synthetic strobilurin analog, a methoxyacrylate acaricide, and a potent inhibitor of mitochondrial complex III electron transport at the Qo site . It is effective against various spider mites at low concentrations on fruit and vegetable crops . Beyond its established acaricidal properties, this compound has gained significant interest in biomedical research as a potent inhibitor of STAT3 activation . This mechanism underlies its investigated role in inducing cell cycle arrest and apoptosis in cancer cells . Recent studies highlight its potential as a novel uterine relaxant, demonstrating antinociceptive and anti-inflammatory effects in vivo by significantly increasing protein tyrosine phosphatases (PTPs) activity and inhibiting various agonist-induced uterine contractions . Furthermore, research shows this compound protects hematopoietic stem and progenitor cells (HSPCs) against irradiation-induced apoptosis by modulating the p53-PUMA signaling pathway, indicating promise for mitigating hematopoietic injury . This product is intended for research purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21F3N2O5 B1663348 Fluacrypyrim CAS No. 229977-93-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWAGQASUDSFBG-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058027
Record name Fluacrypyrim
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Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229977-93-9
Record name Fluacrypyrim
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluacrypyrim [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluacrypyrim
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-(methoxymethylene)-2-[[[2-(1-methylethoxy)-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-, methyl ester, (αE)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUACRYPYRIM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluacrypyrim mechanism of action in mites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Fluacrypyrim in Mites

Introduction

This compound is a synthetic acaricide belonging to the methoxyacrylate strobilurin chemical class.[1] Originally developed from fungicidal compounds, strobilurin analogues like this compound were found to be highly effective against various phytophagous mite species at low concentrations, making them valuable tools in the management of agricultural pests on fruit and vegetable crops.[1][2] The Insecticide Resistance Action Committee (IRAC) classifies this compound in its own chemical subgroup, 20C, within the broader group of compounds that inhibit mitochondrial Complex III electron transport.[3] This guide provides a detailed examination of the molecular mechanism of action of this compound, presents relevant quantitative data and experimental protocols, and discusses potential mechanisms of resistance in mite populations.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for this compound is the disruption of cellular respiration through the inhibition of the mitochondrial electron transport chain (ETC).[3][4] This process is fundamental for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.

Target Site: The Cytochrome bc₁ Complex (Complex III)

This compound specifically targets the cytochrome bc₁ complex, also known as Complex III, a critical enzyme in the ETC.[5][6] This complex catalyzes the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c. This electron transfer is coupled with the translocation of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis.

The function of Complex III is best described by the Q-cycle mechanism, which involves two distinct binding sites for ubiquinone/ubiquinol: the Qₒ (Quinone outside) site, located on the positive side of the inner membrane, and the Qᵢ (Quinone inside) site on the negative (matrix) side.[6]

This compound acts as a Quinone outside Inhibitor (QoI).[2][3] It binds to the Qₒ site of cytochrome b, one of the essential catalytic subunits of the Complex III enzyme.[3] This binding action physically blocks the ubiquinol oxidation pocket, preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c₁.[7] By halting the electron flow at this crucial juncture, this compound effectively collapses the proton gradient, ceases ATP production, and leads to cellular energy failure and the death of the mite.[4]

Fluacrypyrim_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Q_Cycle Q-Cycle at Complex III Complex_I Complex I (NADH Dehydrogenase) UQ UQ Pool Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- (UQH2) Qo_site Qo Site UQ->Qo_site UQH2 binds Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Qo_site->Cyt_C e- transfer Qi_site Qi Site This compound This compound This compound->Qo_site INHIBITS

Caption: Mitochondrial electron transport chain inhibition by this compound.

Data Presentation: Acaricidal Efficacy

AcaricideMode of Action (IRAC Group)Target Mite SpeciesLC₅₀ (ppm or mg/L)Citation
Abamectin6 (Chloride channel activator)Tetranychus urticae0.39[8]
Fenpyroximate21A (METI - Complex I)Tetranychus urticae5.67[8]
Chlorfenapyr13 (Mitochondrial uncoupler)Tetranychus urticae32.24[8]
Lambda-cyhalothrin3A (Sodium channel modulator)Tetranychus urticae4.88[9]
Spinosad5 (Nicotinic AChR allosteric modulator)Tetranychus urticae6.72[9]
Bifenazate20D (METI - Complex III, Qᵢ site)Tetranychus urticae0.00413 g(AI)/L (4.13 ppm)[3]

Experimental Protocols

The mechanism and efficacy of this compound are elucidated through a combination of in vivo bioassays and in vitro biochemical assays.

Protocol 1: Determination of Acaricidal Activity (LC₅₀) via Leaf Disc Bioassay

This method assesses the toxicity of a compound to mites on a treated leaf surface. The following is a generalized protocol based on established methods.[3][4][5]

1. Mite Rearing:

  • Maintain a healthy, susceptible population of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or citrus seedlings) in a controlled environment.

2. Preparation of Leaf Discs:

  • Excise circular discs (e.g., 20-50 mm diameter) from fresh, untreated host plant leaves.

  • Place each disc, abaxial (lower) side up, on a layer of wet cotton wool or agar in a petri dish to maintain turgor.

3. Preparation of Acaricide Solutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant).

  • Create a series of serial dilutions to generate a range of at least 5-7 test concentrations, plus a solvent-only control.

4. Treatment Application:

  • Apply the test solutions to the leaf discs. This can be done via a Potter spray tower, a leaf-dip method, or a chromatography sprayer to ensure even coverage.[2][10]

  • Allow the discs to air-dry completely in a fume hood.

5. Mite Infestation:

  • Using a fine brush, transfer a set number of adult female mites (e.g., 10-20) onto each treated leaf disc.

  • Seal the petri dishes with ventilated lids to prevent escape.

6. Incubation and Assessment:

  • Incubate the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Assess mite mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

7. Data Analysis:

  • Correct for control mortality using Abbott's formula if necessary.

  • Perform a probit or logit analysis on the concentration-mortality data to calculate the LC₅₀ value and its 95% confidence intervals.

Bioassay_Workflow A 1. Prepare Serial Dilutions of this compound C 3. Apply Dilutions to Leaf Discs (Spray/Dip) A->C B 2. Prepare Leaf Discs on Wet Cotton B->C D 4. Air Dry Treated Discs C->D E 5. Transfer Adult Mites to Each Disc D->E F 6. Incubate under Controlled Conditions E->F G 7. Assess Mortality (e.g., at 48 hours) F->G H 8. Perform Probit Analysis to Calculate LC50 G->H

Caption: General workflow for a leaf disc acaricide bioassay.
Protocol 2: In Vitro Assay for Mitochondrial Complex III Inhibition

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc₁ complex. The protocol is adapted from methods used for studying Complex III inhibitors.[11][12]

1. Isolation of Mitochondria:

  • Homogenize mite tissue or a model source (e.g., bovine heart) in a cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

  • Perform differential centrifugation to pellet and wash the mitochondrial fraction.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration.

2. Assay Preparation:

  • The assay measures the reduction of cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm.[13]

  • In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 7.4), a known concentration of oxidized cytochrome c, and a Complex I inhibitor like rotenone to prevent electron backflow.

  • Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).

3. Initiation of Reaction and Measurement:

  • Pre-incubate the mixture with the inhibitor for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[11]

  • Initiate the reaction by adding the substrate, a ubiquinol analogue such as decylubiquinol (DBH) or Q₀C₁₀BrH₂.[11][14]

  • Immediately begin kinetic reading of the absorbance at 550 nm in a plate reader or spectrophotometer for a defined period (e.g., 5-15 minutes).[15]

4. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot for each concentration.

  • Normalize the activity relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Mechanisms of Resistance in Mites

The repeated use of acaricides with a single mode of action can lead to the selection of resistant mite populations. For QoI inhibitors like this compound, two primary mechanisms of resistance are well-documented.

  • Target-Site Modification: This involves genetic mutations in the cytochrome b gene (cytb), which encodes the protein where this compound binds. A single nucleotide polymorphism can lead to an amino acid substitution in the Qₒ binding pocket, reducing the binding affinity of the acaricide. This prevents the inhibitor from effectively blocking the enzyme, rendering the mite resistant. For fungicides targeting the same site, the G143A substitution is a well-known cause of resistance.

  • Metabolic Resistance: Resistant mites may exhibit enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases. These enzymes can metabolize this compound into non-toxic forms before it reaches its target site in the mitochondria. This mechanism is often associated with cross-resistance to acaricides from different chemical classes.

Resistance_Mechanisms cluster_mite Mite System cluster_resistance Resistance Pathways Acaricide This compound (External) Metabolism Metabolic Detoxification (e.g., P450 enzymes) Acaricide->Metabolism Enters Mite Target Mitochondrial Complex III (Qo Site) Metabolism->Target Active Acaricide Effect Lethal Effect Target->Effect R1 Metabolic Resistance: Upregulated Enzymes Detoxify Acaricide R1->Metabolism BLOCKS R2 Target-Site Resistance: Mutation in Cytochrome b Prevents Binding R2->Target BLOCKS

Caption: Logical relationship of acaricide action and resistance pathways.

References

Fluacrypyrim: A Technical Guide to Its Discovery, Development, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluacrypyrim is a synthetic acaricide of the strobilurin class, distinguished by its potent activity against various mite species through a specific biochemical mechanism.[1][2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its chemical synthesis, mechanism of action, biological efficacy, and toxicological profile. Special emphasis is placed on the experimental protocols used to characterize the compound and the quantitative data derived from these studies. This document is intended to serve as a core reference for researchers and professionals engaged in the fields of pesticide science, toxicology, and drug development.

Introduction and Chemical Properties

This compound (CAS No. 229977-93-9) is an acaricide and fungicide belonging to the methoxyacrylate strobilurin group.[2] It was first discovered by BASF and subsequently developed by Nippon Soda, with its initial registration in the United States occurring in 2000.[1] The compound exhibits a complex molecular architecture, featuring trifluoromethyl and hydroxypyrimidine moieties that are key to its biological activity.[3] Its primary application is in agriculture for the control of spider mites on fruit and vegetable crops.[1]

PropertyValue
IUPAC Name methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate
Molecular Formula C₂₀H₂₁F₃N₂O₅[3]
Molecular Weight 426.4 g/mol [3]
Chemical Class Methoxyacrylate Strobilurin Acaricide[4]
Isomerism Exhibits geometric (E/Z) isomerism; the E-isomer is the predominant and biologically active form.[2]

Discovery and Synthesis

The development of this compound was driven by the need for novel acaricides to manage pest resistance. Its synthesis is a multi-step organic process centered on the construction of its pyrimidine-based structure.

2.1 Traditional Synthesis Route

The conventional synthesis of this compound has historically involved multiple complex steps. A common pathway begins with the preparation of a key intermediate, (E)-2-(2'-chloromethyl)phenyl-3-methoxymethyl acrylate.[2] This intermediate is then reacted with 2-isopropoxy-4-hydroxy-6-trifluoromethylpyrimidine. The reaction is a nucleophilic substitution, typically facilitated by a base such as potassium carbonate in a dimethylformamide (DMF) solvent, with applied heat to drive the formation of the final this compound molecule.[2] Traditional methods have faced challenges related to yield, cost-effectiveness, and the number of synthetic steps required.[4]

Synthesis_Workflow cluster_reactants Key Reactants Reactant1 (E)-2-(2'-chloromethyl)phenyl- 3-methoxymethyl acrylate Reaction Nucleophilic Substitution (K2CO3, DMF, Heat) Reactant1->Reaction Reactant2 2-isopropoxy-4-hydroxy- 6-trifluoromethylpyrimidine Reactant2->Reaction Product This compound Reaction->Product

Fig. 1: Simplified traditional synthesis workflow for this compound.

2.2 Advancements in Synthesis

Recent research has focused on optimizing the synthesis of this compound and its analogs. These efforts include improving reaction conditions, developing novel catalyst systems for etherification reactions to enhance selectivity, and minimizing the formation of byproducts to improve overall yield and process efficiency.

Mechanism of Action

This compound's primary mode of action is the disruption of cellular respiration in the target pest.

3.1 Inhibition of Mitochondrial Complex III

This compound functions as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the Qo (Quinone outside) site of Complex III (cytochrome bc1 complex).[1][2][5][6] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the proton pumping process across the inner mitochondrial membrane. The disruption of the proton gradient prevents the synthesis of ATP, depriving the organism of its essential cellular energy source and leading to mortality.[3]

Mode_of_Action cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I CoQ Coenzyme Q (Ubiquinone) C1->CoQ e- C2 Complex II C2->CoQ e- C3 Complex III (Cytochrome bc1) CoQ->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Inhibitor This compound Inhibitor->C3 Inhibits Qo site

Fig. 2: this compound's inhibition of the mitochondrial electron transport chain.

3.2 Other Biological Activities

Beyond its primary role as a respiratory inhibitor, studies have indicated that this compound can modulate other cellular pathways. It has been identified as a novel STAT3 (Signal Transducer and Activator of Transcription 3) activation inhibitor, which can induce cell cycle arrest and apoptosis in cancer cells with constitutively-active STAT3. Furthermore, research has shown its ability to interact with the p53-PUMA pathway, downregulating target genes involved in apoptosis. This has led to investigations into its potential therapeutic applications, such as protecting hematopoietic stem and progenitor cells from radiation-induced damage by preventing apoptosis.[3]

Biological Efficacy

This compound is effective against all growth stages of spider mites. Its efficacy has been quantified through various laboratory and field studies. The median lethal concentration (LC50) is a key metric used to evaluate its potency.

SpeciesLife StageLC50 (mg L⁻¹)Citation
Tetranychus cinnabarinusAdult4.178[7]
Tetranychus cinnabarinusLarva2.009[7]
Tetranychus cinnabarinusEgg43.332[7]

Toxicology Profile

The toxicological profile of this compound indicates variable effects across different non-target organisms. While specific quantitative LD50 values are not consistently available in the public domain, a general summary of its toxicity has been established.

Organism GroupToxicity LevelNotesCitation
Aquatic Species Moderate to HighClassified as very toxic to aquatic life with long-lasting effects.[1][2][3]
Birds Moderate to High-[1][2][3]
Earthworms Moderate to High-[1][2][3]
Honeybees Relatively Non-toxic-[1][2][3]
Mammals LowLimited data available on human health effects.[1][2]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Detailed pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data for this compound in mammalian or avian systems are not extensively documented in publicly available literature.

For a pesticide, such studies would typically involve:

  • Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound. This would involve tracking the compound and its metabolites in various tissues and fluids over time following exposure.

  • Pharmacodynamics: Relating the concentration of this compound at its target site (i.e., mitochondria) to the observed toxicological or biological effect (e.g., enzyme inhibition, mortality).

The absence of this data represents a significant gap and highlights an area for future research to better inform risk assessments for non-target species.

Key Experimental Protocols

The characterization of this compound relies on standardized and robust experimental methodologies.

7.1 Protocol: Acaricidal Efficacy (Leaf Disc Bioassay)

This laboratory method is used to determine the intrinsic toxicity of a compound to mites and to calculate LC50 values.

  • 1. Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone with a surfactant) and serially diluted with distilled water to create a range of concentrations. A control solution (solvent and water only) is also prepared.

  • 2. Treatment of Leaf Discs: Leaf discs (e.g., from bean or citrus plants) are cut to a uniform size and dipped into each test solution for a standardized time (e.g., 30 seconds) and allowed to air dry.

  • 3. Mite Infestation: A known number of adult female mites (e.g., 20-30) are carefully transferred onto the upper surface of each treated leaf disc.

  • 4. Incubation: The leaf discs are placed on moistened cotton or agar in petri dishes to maintain turgor and are incubated under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • 5. Mortality Assessment: Mortality is assessed after a set period, typically 24 to 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • 6. Data Analysis: The mortality data is corrected for control mortality (using Abbott's formula, if necessary) and subjected to probit analysis to determine the LC50 value.

Experimental_Workflow A 1. Prepare Serial Dilutions of this compound B 2. Treat Leaf Discs by Dipping A->B C 3. Infest Discs with Known Number of Mites B->C D 4. Incubate under Controlled Conditions C->D E 5. Assess Mite Mortality (e.g., after 48h) D->E F 6. Analyze Data (Probit Analysis to find LC50) E->F

Fig. 3: General workflow for a leaf disc acaricide bioassay.

7.2 Protocol: Mitochondrial Complex III Activity Assay

This biochemical assay measures the specific inhibitory effect of a compound on Complex III.

  • 1. Mitochondrial Isolation: Mitochondria are isolated from a relevant tissue source (e.g., bovine heart, insect homogenate) using differential centrifugation. Protein concentration of the mitochondrial suspension is determined (e.g., via Bradford assay).

  • 2. Reagent Preparation:

    • Assay Buffer: A buffer of appropriate pH (e.g., pH 7.4) is prepared.

    • Substrate: Cytochrome c is prepared in the assay buffer.

    • Inhibitors: A known Complex III inhibitor (e.g., Antimycin A) is used as a positive control. The test compound, this compound, is prepared in a suitable solvent (e.g., DMSO).

  • 3. Assay Procedure:

    • The reaction is typically performed in a 96-well plate format.

    • Mitochondrial samples are added to wells containing the assay buffer.

    • This compound (at various concentrations), the positive control inhibitor, or solvent (for the uninhibited control) is added to the respective wells and pre-incubated.

    • The reaction is initiated by adding the substrate (cytochrome c).

  • 4. Data Acquisition: The activity of Complex III is measured by monitoring the reduction of cytochrome c, which corresponds to an increase in absorbance at 550 nm over time using a spectrophotometer.

  • 5. Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The inhibitory activity of this compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).

Conclusion

This compound represents a significant development in the class of strobilurin acaricides. Its discovery provided an effective tool for mite control, underpinned by a well-defined mechanism of action: the inhibition of mitochondrial respiration at Complex III. The synthesis pathways, while traditionally complex, are undergoing optimization for improved efficiency. While its biological efficacy against target pests is well-documented, further research into its pharmacokinetics and a more detailed quantitative toxicological assessment for non-target organisms would provide a more complete understanding of its environmental and physiological impact. The protocols and data presented herein form a foundational guide for professionals working with or developing related compounds.

References

In-Depth Technical Guide to Fluacrypyrim: IUPAC Nomenclature, Physicochemical Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acaricide and fungicide Fluacrypyrim, including its IUPAC name, synonyms, key physicochemical properties, and mechanism of action. The information is presented to support research, development, and application of this compound in agricultural and potentially other fields.

Chemical Identity: IUPAC Name and Synonyms

This compound is a synthetic compound belonging to the strobilurin class of chemicals, known for their fungicidal and acaricidal properties.

The internationally recognized IUPAC name for this compound is:

methyl (E)-2-(2-(((2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yl)oxy)methyl)phenyl)-3-methoxyacrylate [1]

For clarity and cross-referencing in research and publications, a variety of synonyms and identifiers are used for this compound. These are detailed in Table 1.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
CAS Number 229977-93-9
Common Synonyms FAPM, Titaron, NA-83
Other Names methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate, methyl (2E)-2-[2-({[2-(propan-2-yl)oxy-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyacrylate
InChI Key MXWAGQASUDSFBG-RVDMUPIBSA-N

Physicochemical and Toxicological Profile

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 2. This data is crucial for understanding its environmental fate, handling, and potential biological impact.

Table 2: Physicochemical and Toxicological Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₁F₃N₂O₅[2]
Molecular Weight 426.39 g/mol [2]
Appearance To be determined[2]
Solubility in Water 0.344 mg/L (at 20°C, pH 7)[1]
Solubility in Organic Solvents (at 20°C) Acetone: 278,000 mg/LMethanol: 27,100 mg/LEthanol: 15,100 mg/L[1]
Toxicity Moderate to high toxicity to most aquatic species, earthworms, and birds. Relatively non-toxic to honeybees.
GHS Hazard Statements H400: Very toxic to aquatic life.H410: Very toxic to aquatic life with long lasting effects.[3]

Experimental Protocols

General Synthesis Outline

The synthesis of this compound is a multi-step process. A common route involves an etherification reaction.[1] The key steps are:

  • Preparation of the intermediate (E)-2-(2'-chloromethyl)phenyl-3-methoxymethyl acrylate. [1]

  • Reaction of the intermediate with 2-isopropoxy-4-hydroxy-6-trifluoromethylpyrimidine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).[1]

  • Heating the reaction mixture to facilitate nucleophilic substitution to form the final this compound molecule. [1]

Traditional synthesis methods have faced challenges regarding efficiency and cost, prompting research into more optimized synthetic pathways.[4]

Analytical Methodology: QuEChERS for Pesticide Residue Analysis

For the determination of this compound residues in food and environmental samples, a common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

A general QuEChERS workflow consists of the following steps:

  • Sample Homogenization: The sample (e.g., fruit, vegetable) is homogenized.

  • Extraction: A subsample is placed in a centrifuge tube with an organic solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously to extract the pesticides into the organic layer.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a clean tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like sugars and organic acids.

  • Analysis: The final extract is analyzed by LC-MS/MS for the identification and quantification of this compound.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action as an acaricide and fungicide is the disruption of the mitochondrial electron transport chain. Specifically, it acts as an inhibitor of the mitochondrial complex III (also known as the cytochrome bc₁ complex) at the Quinone 'outer' (Qo) site.[1] This inhibition blocks the transfer of electrons, which is a critical step in the production of ATP, the main energy currency of the cell. The disruption of cellular respiration ultimately leads to the death of the target organism.

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

Fluacrypyrim_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Coenzyme Q (Ubiquinone) ComplexI->Q e⁻ ComplexII Complex II ComplexII->Q e⁻ ComplexIII Complex III (Cytochrome bc₁) Q->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 e⁻ H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi This compound This compound This compound->ComplexIII Inhibits at Qo site

Caption: Inhibition of mitochondrial electron transport chain by this compound.

In addition to its primary mode of action, research suggests that this compound may also influence other cellular signaling pathways, adding complexity to its biological activity.

References

Fluacrypyrim: A Technical Guide to its Molecular Properties and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim is a multifaceted synthetic compound recognized primarily for its applications in agriculture as a fungicide and acaricide.[1] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain.[2][3] Recent research has also unveiled its potential in therapeutic applications, notably as a STAT3 activation inhibitor with implications for cancer therapy and as a protective agent for hematopoietic stem cells against radiation-induced apoptosis.[4] This technical guide provides a comprehensive overview of this compound's core molecular properties, biological activities, and the experimental protocols used to investigate its mechanisms of action.

Core Molecular and Chemical Properties

This compound is an organofluorine compound belonging to the pyrimidine class.[5] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₁F₃N₂O₅[4]
Molecular Weight 426.4 g/mol [2]
CAS Number 229977-93-9[2]
IUPAC Name methyl (E)-2-(2-(((2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yl)oxy)methyl)phenyl)-3-methoxyacrylate[4]

Ecotoxicological and Efficacy Data

This compound exhibits moderate to high toxicity to a range of non-target aquatic and terrestrial organisms.[2][3] Its efficacy as an acaricide has been demonstrated in both laboratory and field settings.[6]

Table 1: Ecotoxicological Data for this compound

Organism GroupSpeciesEndpointValue (mg/L)Toxicity ClassificationReference
FishCyprinus carpio (Carp)96-hour LC₅₀0.195Moderate[2]
Aquatic InvertebratesDaphnia magnaAcute EC₅₀Data not availableHigh[2]
Earthworms-LC₅₀Data not availableToxic[2]
Birds---Toxic[2]
Honeybees---Not particularly toxic[2]

Table 2: Acaricidal Efficacy of this compound

Target PestEfficacy MetricResultReference
Tetranychus cinnabarinusLarvicidal and Ovicidal ActivitySignificant[6]
Panonychus citriField ControlEffective with long-lasting persistence[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting mitochondrial respiration and modulating key cellular signaling pathways.

Mitochondrial Electron Transport Chain Inhibition

This compound targets Complex III (cytochrome-bc1 complex) of the mitochondrial electron transport chain at the Quinone 'outer' (Qo) binding site.[2][3] This inhibition disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, ultimately causing cellular energy depletion and death in target organisms.

cluster_ETC Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces This compound This compound This compound->Inhibition Inhibition->ComplexIII caption This compound inhibits Complex III of the ETC.

Caption: this compound inhibits Complex III of the ETC.

STAT3 Signaling Pathway Inhibition

This compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound can induce cell cycle arrest and apoptosis in cancer cells with persistently active STAT3.

Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription regulates This compound This compound This compound->pSTAT3 inhibits activation caption This compound inhibits STAT3 activation.

Caption: this compound inhibits STAT3 activation.

p53-PUMA Mediated Apoptosis Prevention

In the context of radiation damage, this compound has been shown to protect hematopoietic stem and progenitor cells by preventing apoptosis.[3] It achieves this by downregulating the expression of key pro-apoptotic genes in the p53-PUMA signaling pathway, such as Puma, Bax, and Noxa.

Radiation Ionizing Radiation p53 p53 Radiation->p53 activates PUMA PUMA p53->PUMA upregulates Bax Bax p53->Bax upregulates Noxa Noxa p53->Noxa upregulates Mitochondria Mitochondria PUMA->Mitochondria Bax->Mitochondria Noxa->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->p53 suppresses caption This compound suppresses p53-PUMA pathway. start Isolate Mitochondria quantify Quantify Protein (Bradford/BCA) start->quantify setup Prepare Reaction Mixes (Sample, Control, Test) quantify->setup add_substrate Add Substrate (Reduced Cytochrome c) setup->add_substrate measure Kinetic Absorbance Reading (550 nm) add_substrate->measure analyze Calculate Activity & % Inhibition measure->analyze end Results analyze->end caption Workflow for Mitochondrial Complex III Assay.

References

Fluacrypyrim: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim is a methoxyacrylate acaricide and fungicide primarily utilized in agricultural applications to control various spider mites and fungal pathogens on fruit and vegetable crops.[1][2][3] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III, disrupting cellular respiration in target organisms.[1][4][5][6] While developed for agriculture, recent scientific investigations have unveiled novel biological activities of this compound, suggesting its potential for therapeutic applications in medicine.[4] Emerging research has highlighted its role in modulating key cellular signaling pathways implicated in cancer and cellular protection, opening new avenues for drug development and repurposing.[4][5]

This technical guide provides an in-depth overview of the current understanding of this compound's biological effects and explores its potential therapeutic applications based on recent preclinical findings.

Core Mechanism of Action and Biological Activity

This compound's established mode of action is the inhibition of the mitochondrial respiratory chain at the Quinone 'outer' (Qo) binding site of cytochrome b (Complex III).[1][4][5] This disruption of the electron transport chain leads to a severe impairment of cellular bioenergetics.[4] However, recent studies have elucidated additional mechanisms of action that are of significant interest for therapeutic development.

Table 1: Summary of this compound's Biological Activities and Potential Therapeutic Relevance
Biological Target/PathwayObserved EffectPotential Therapeutic Application
Mitochondrial Complex III Inhibition at the Qo site, disrupting cellular respiration.[1][4][5]Antifungal, Acaricidal.[1][2][3][5]
STAT3 Pathway Inhibition of STAT3 protein activation.[5]Anti-cancer therapy, particularly for cancers with constitutively-active STAT3.[2]
p53-PUMA Pathway Downregulation of target genes such as Puma, Bax, and Noxa.[5]Protection of hematopoietic stem and progenitor cells from radiation-induced apoptosis.[4][5]
Protein Tyrosine Phosphatases (PTPs) Increases the activity of PTPs.[4][5]Modulation of cellular signaling in various diseases, including metabolic disorders and cancer.

Potential Therapeutic Applications

Oncology

This compound has demonstrated potential as an anti-cancer agent through its inhibition of STAT3 activation.[5] Constitutively active STAT3 is a key driver in many human cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells harboring this mutation.[2]

Radioprotection

A 2024 study revealed that this compound can protect hematopoietic stem and progenitor cells from damage induced by irradiation.[4] This protective effect is achieved by preventing apoptosis through the modulation of the p53-PUMA pathway.[4][5] Specifically, this compound downregulates the expression of pro-apoptotic genes like Puma, Bax, and Noxa.[5] This suggests a potential application in mitigating the side effects of radiotherapy in cancer patients.

Modulation of Cellular Signaling

This compound has been found to increase the activity of Protein Tyrosine Phosphatases (PTPs).[4][5] PTPs are crucial regulators of a wide range of cellular processes, and their dysregulation is implicated in numerous diseases. By enhancing PTP activity, this compound could potentially be explored for therapeutic intervention in conditions where PTP function is compromised.

Experimental Protocols

Detailed experimental protocols for the therapeutic applications of this compound are emerging. Based on the available literature, key experiments would likely involve the following methodologies:

Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic and apoptotic effects of this compound on cancer cell lines and its protective effects on normal cells.

  • Methodology:

    • Culture of relevant cell lines (e.g., cancer cells with constitutively active STAT3, hematopoietic stem and progenitor cells).

    • Treatment with a range of this compound concentrations.

    • Assessment of cell viability using assays such as MTT or CellTiter-Glo®.

    • Detection of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for cleavage of caspase-3 and PARP.

Western Blotting for Signaling Pathway Analysis
  • Objective: To investigate the effect of this compound on key signaling proteins.

  • Methodology:

    • Treatment of cells with this compound.

    • Preparation of whole-cell lysates.

    • Separation of proteins by SDS-PAGE and transfer to a membrane.

    • Probing with specific antibodies against proteins of interest (e.g., phospho-STAT3, total STAT3, p53, PUMA, Bax, Noxa).

    • Detection using chemiluminescence or fluorescence.

In Vivo Animal Models
  • Objective: To evaluate the in vivo efficacy and safety of this compound.

  • Methodology:

    • Xenograft models: Implantation of human cancer cells into immunocompromised mice to assess the anti-tumor activity of this compound.

    • Irradiation models: Exposure of animals to radiation to evaluate the radioprotective effects of this compound on hematopoietic tissues.

    • Monitoring of tumor growth, animal survival, and relevant biomarkers.

Visualizations: Signaling Pathways and Experimental Workflow

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerization Target_Genes Target Gene Expression (Proliferation, Survival) pSTAT3_dimer->Target_Genes translocation Cytokine Cytokine Cytokine->Cytokine_Receptor This compound This compound This compound->STAT3 inhibits activation

Caption: this compound's inhibition of the STAT3 signaling pathway.

p53_PUMA_Pathway Radiation Ionizing Radiation DNA_Damage DNA Damage Radiation->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Expression p53->PUMA Bax_Noxa Bax/Noxa Expression p53->Bax_Noxa Apoptosis Apoptosis PUMA->Apoptosis Bax_Noxa->Apoptosis This compound This compound This compound->PUMA downregulates This compound->Bax_Noxa downregulates

Caption: this compound's modulation of the p53-PUMA apoptotic pathway.

Experimental_Workflow Start Hypothesis: This compound has therapeutic potential In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro Mechanism Mechanism of Action (Western Blot, etc.) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Tox Toxicology and Pharmacokinetics In_Vivo->Tox Clinical Preclinical Development & Clinical Trials Tox->Clinical

Caption: A generalized workflow for investigating this compound's therapeutic potential.

Conclusion and Future Directions

While this compound is an established agricultural compound, emerging research has uncovered promising biological activities that warrant further investigation for its therapeutic potential. Its ability to inhibit STAT3 and modulate the p53-PUMA pathway presents exciting opportunities in oncology and radioprotection. Further preclinical studies are necessary to fully elucidate its mechanisms of action, establish its safety and efficacy in relevant disease models, and determine its potential for clinical translation. The repurposing of existing compounds like this compound offers an accelerated path to novel therapies, and continued research in this area is crucial.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Fluacrypyrim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim is a synthetic compound recognized for its role as a fungicide and acaricide.[1] Its primary mechanism of action involves the disruption of cellular respiration by inhibiting the mitochondrial electron transport chain.[2] Specifically, this compound targets the Quinone 'outer' (Qo) binding site of the cytochrome bc1 complex, also known as Complex III.[2][3][4] This inhibition blocks the electron flow from ubiquinol to cytochrome c, which halts the Q cycle, severely disrupting the production of adenosine triphosphate (ATP) and leading to cellular death.[1][2] Beyond its agricultural applications, research has explored its potential in medicine, including its role as a STAT3 activation inhibitor, which can induce apoptosis in cancer cells, and its ability to protect hematopoietic stem cells from radiation-induced apoptosis.[1][5]

These application notes provide detailed protocols for a selection of robust in vitro assays designed to quantify the efficacy of this compound by assessing its impact on mitochondrial function and overall cell viability.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound exerts its biological activity by targeting Complex III of the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes embedded in the inner mitochondrial membrane responsible for generating a proton gradient that drives ATP synthesis. By binding to the Qo site of Complex III, this compound obstructs the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in cellular energy production.

cluster_ETC Inner Mitochondrial Membrane cluster_ATP ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- ATP_Synthase ATP Synthase Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP ATP ATP_Synthase->ATP H+ Gradient This compound This compound This compound->Block Block->Complex_III Inhibition at Qo Site

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

Protocol 1: Mitochondrial Respiration Analysis via Oxygen Consumption Rate (OCR)

This assay directly measures the effect of this compound on the electron transport chain by quantifying the rate of oxygen consumption in isolated mitochondria or intact cells. A decrease in OCR upon treatment is indicative of respiratory chain inhibition.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Mitochondria or Culture Target Cells B Determine Protein Concentration (for normalization) A->B C Load Mitochondria/Cells into Assay Plate/Chamber B->C D Add Respiration Buffer and Substrates (e.g., Succinate) C->D E Equilibrate and Measure Basal Respiration (OCR) D->E F Inject this compound (at various concentrations) E->F G Measure OCR Post-Injection F->G H Normalize OCR to Protein Concentration G->H I Calculate % Inhibition Relative to Vehicle Control H->I J Plot Dose-Response Curve and Determine IC50 I->J

Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to test this compound.

Detailed Methodology (Isolated Mitochondria)

A. Principle: This protocol measures oxygen consumption using a Seahorse XF Analyzer or a similar microplate-based respirometer.[6][7] The rate of decrease in oxygen concentration in a sealed microplate well is proportional to the mitochondrial respiratory activity.

B. Materials and Reagents:

  • Isolated mitochondria from target organism (e.g., fungi, mite, or rat liver)

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2

  • Substrates: Succinate, Rotenone (to inhibit Complex I)

  • ADP

  • This compound stock solution (in DMSO)

  • Seahorse XF Analyzer and corresponding microplate

  • Bradford or BCA Protein Assay Kit

C. Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the tissue of interest using differential centrifugation. Keep the mitochondrial preparation on ice.[6]

  • Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a BCA or Bradford assay.[6]

  • Plate Seeding: Add 25 μL of MAS buffer containing substrates (e.g., 10 mM succinate, 2 μM rotenone) to each well. Add 50 μL of mitochondrial suspension (typically 2-8 μg of protein) to each well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere mitochondria to the well bottom.

  • Hydration: After centrifugation, gently add 425 μL of pre-warmed MAS buffer with substrates to each well. Incubate the plate in a non-CO2 incubator at 37°C for 10-15 minutes.

  • Instrument Setup: Load the Seahorse cartridge with ADP (to stimulate State 3 respiration), this compound (at desired concentrations), and Antimycin A (a known Complex III inhibitor, as a positive control).

  • Measurement: Place the cell plate into the Seahorse analyzer and run a protocol that measures basal respiration (State 2), followed by injection of ADP to measure State 3 respiration. After a few measurement cycles, inject this compound and continue measuring to observe its inhibitory effect. Finally, inject Antimycin A to completely block respiration and establish a baseline.

D. Data Presentation: The primary output is the Oxygen Consumption Rate (OCR), typically expressed in pmol O2/min. Data should be normalized to the amount of mitochondrial protein per well.

Treatment GroupConcentrationBasal OCR (pmol/min/μg protein)State 3 OCR (pmol/min/μg protein)% Inhibition of State 3 OCR
Vehicle Control0.1% DMSO25.3 ± 2.1150.6 ± 10.50%
This compound10 nM24.8 ± 1.995.2 ± 8.336.8%
This compound100 nM25.1 ± 2.540.1 ± 5.573.4%
This compound1 µM24.9 ± 2.015.8 ± 2.189.5%
Antimycin A10 µM5.2 ± 0.85.5 ± 0.996.3%

Protocol 2: Isolated Cytochrome bc1 (Complex III) Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of Complex III, providing specific confirmation that this compound inhibits this target.

A. Principle: The assay measures the reduction of cytochrome c by Complex III, using decylubiquinol as an electron donor. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.

B. Materials and Reagents:

  • Purified or isolated mitochondrial Complex III

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Cytochrome c (from bovine heart)

  • Decylubiquinol (DBH2)

  • n-Dodecyl-β-D-maltoside (DDM) for enzyme solubilization

  • Potassium cyanide (KCN) to inhibit Complex IV

  • This compound stock solution (in DMSO)

  • UV/Vis spectrophotometer with temperature control

C. Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, KCN (1 mM), DDM (0.05%), and oxidized cytochrome c (50 μM).

  • Enzyme Addition: Add a small amount of isolated Complex III to the cuvette and mix gently.

  • Inhibitor Incubation: For test samples, add varying concentrations of this compound (or vehicle control) and incubate for 5 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate, decylubiquinol (50 μM).

  • Measurement: Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of absorbance change is proportional to Complex III activity.

D. Data Presentation: Activity is calculated using the extinction coefficient for reduced cytochrome c. Results are often presented as a percentage of the control activity.

This compound ConcentrationAbsorbance Change (ΔA550/min)Specific Activity (μmol/min/mg)% Inhibition
0 (Vehicle)0.1507.10%
10 nM0.1125.325.4%
50 nM0.0783.747.9%
100 nM0.0452.170.4%
500 nM0.0110.592.9%
1 µM0.0050.297.2%

Protocol 3: Cellular ATP Quantification Assay

This assay measures the downstream effect of mitochondrial inhibition by quantifying total cellular ATP levels. A reduction in ATP is a key indicator of compromised mitochondrial function.

A. Principle: This protocol uses a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.[8]

B. Materials and Reagents:

  • Target cells (e.g., fungal spores, cancer cell line)

  • Appropriate cell culture medium

  • Opaque-walled 96-well microplates (for luminescence)

  • Commercial ATP detection kit (e.g., CellTiter-Glo®)

  • This compound stock solution (in DMSO)

  • Luminometer

C. Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for a specified period (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferase/luciferin substrate.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

D. Data Presentation: Data is presented as Relative Luminescence Units (RLU) or converted to a percentage of the control.

This compound ConcentrationRLU (Mean ± SD)Cellular ATP (% of Control)
0 (Vehicle)854,321 ± 50,123100%
100 nM675,210 ± 45,67879.0%
500 nM412,890 ± 33,11048.3%
1 µM221,456 ± 21,54325.9%
5 µM89,765 ± 10,98710.5%
10 µM45,321 ± 6,7895.3%

Protocol 4: Cell Viability under Metabolic Stress (Glucose vs. Galactose Assay)

This assay is highly effective for identifying mitochondrial toxicants. Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial inhibitors like this compound.[7]

A. Principle: Cells are cultured in two different media: one containing glucose (allowing for ATP production via both glycolysis and oxidative phosphorylation) and one where glucose is replaced by galactose. In galactose media, cells are forced to rely on mitochondrial respiration. A compound that is significantly more toxic in galactose media is likely a mitochondrial inhibitor.

cluster_glucose Glucose Medium cluster_galactose Galactose Medium compound This compound Treatment OXPHOS_G Oxidative Phosphorylation compound->OXPHOS_G Inhibits OXPHOS_Gal Oxidative Phosphorylation compound->OXPHOS_Gal Inhibits Glycolysis Glycolysis ATP_G ATP (High) Glycolysis->ATP_G OXPHOS_G->ATP_G Viability_G High Viability ATP_G->Viability_G Glycolysis_Gal Glycolysis (Slow) ATP_Gal ATP (Low) Glycolysis_Gal->ATP_Gal OXPHOS_Gal->ATP_Gal Viability_Gal Low Viability ATP_Gal->Viability_Gal

Caption: Rationale for the Glucose vs. Galactose assay for mitochondrial toxins.

Detailed Methodology

A. Materials and Reagents:

  • Target cell line (e.g., HepG2)

  • Glucose-containing medium (e.g., DMEM with 10 mM glucose, 10% FBS)

  • Galactose-containing medium (e.g., DMEM without glucose, supplemented with 10 mM galactose, 1 mM sodium pyruvate, 10% FBS)

  • Clear flat-bottom 96-well plates

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • This compound stock solution (in DMSO)

B. Procedure:

  • Cell Culture Adaptation: Culture cells in both glucose and galactose media for several passages to allow for metabolic adaptation.

  • Cell Seeding: Seed cells from both culture conditions into separate 96-well plates at an appropriate density. Allow cells to attach overnight.

  • Treatment: Replace the media with fresh glucose or galactose media containing serial dilutions of this compound. Include vehicle controls for both media types.

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell doubling time.

  • Viability Measurement: Add the chosen cell viability reagent (e.g., MTT) and incubate according to the manufacturer's protocol. Read the absorbance or fluorescence/luminescence on a plate reader.

D. Data Presentation: Calculate the half-maximal inhibitory concentration (IC50) for this compound in both media conditions. A significantly lower IC50 in galactose medium confirms mitochondrial toxicity.

MediumThis compound IC50 (µM)Selectivity Ratio (IC50 Glucose / IC50 Galactose)
Glucose15.812.6
Galactose1.25

References

Field Application Techniques for Fluacrypyrim on Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim is a fungicide and acaricide with a mode of action targeting the mitochondrial electron transport chain in fungi and mites.[1][2] Specifically, it inhibits the Quinone outside (Qo) site of Complex III, disrupting cellular respiration and leading to mortality.[1][2] This document provides detailed application notes and experimental protocols for the field application of this compound on various crops, designed for use by researchers, scientists, and professionals in drug development. The following sections outline its mechanism of action, provide protocols for evaluating its efficacy and phytotoxicity, and detail strategies for resistance management.

Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration at Complex III of the electron transport chain.[1][2] This disruption of ATP synthesis is the critical mechanism for its fungicidal and acaricidal activity.

This compound This compound Mitochondrial_Complex_III Mitochondrial Complex III (Qo site) This compound->Mitochondrial_Complex_III Inhibits Electron_Transport_Chain Electron Transport Chain Mitochondrial_Complex_III->Electron_Transport_Chain Disrupts ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis Blocks Cellular_Respiration Cellular Respiration ATP_Synthesis->Cellular_Respiration Halts Fungal_Mite_Death Fungal/Mite Death Cellular_Respiration->Fungal_Mite_Death Leads to

Caption: Mode of action of this compound.

Efficacy Evaluation Protocols

Control of Grape Powdery Mildew (Uncinula necator)

Objective: To evaluate the efficacy of this compound in controlling grape powdery mildew in a field setting.

Experimental Protocol:

  • Experimental Design: A randomized complete block design with four to five replicates is recommended.[2][3][4] Each plot should consist of a minimum of two adjacent grapevines.[2][3]

  • Treatments:

    • Untreated Control (water spray).

    • This compound at three different application rates (e.g., low, medium, high).

    • A standard commercial fungicide as a positive control.

  • Application: Treatments should be applied preventatively, starting at early shoot growth and continuing at 7 to 14-day intervals until veraison, depending on disease pressure.[3][4] Applications should be made using a calibrated backpack sprayer to ensure thorough coverage of foliage and fruit clusters.[3]

  • Data Collection:

    • Assess disease incidence (% of infected leaves/bunches) and severity (% of leaf/bunch area covered with mildew) at regular intervals (e.g., 7, 14, and 21 days after the final application).[2]

    • Use a standardized rating scale (e.g., 0-5) to quantify disease severity.[5]

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Data Presentation:

TreatmentApplication Rate (g a.i./ha)Mean Disease Incidence (%) [Leaves]Mean Disease Severity (%) [Leaves]Mean Disease Incidence (%) [Bunches]Mean Disease Severity (%) [Bunches]Efficacy (%)
Untreated Control095.065.080.055.00.0
This compoundX (Low)15.05.010.03.084.2
This compoundY (Medium)5.01.03.00.594.7
This compoundZ (High)2.0<1.01.0<0.597.9
Standard FungicideLabel Rate8.02.05.01.091.6

Note: The data in this table are illustrative and should be replaced with actual experimental results.

cluster_setup Experimental Setup cluster_application Application Protocol cluster_data Data Collection & Analysis Design Randomized Complete Block Design (4-5 Reps) Plots 2 Vines per Plot Design->Plots Treatments Untreated Control This compound (3 rates) Standard Fungicide Plots->Treatments Timing Preventative (Early Shoot Growth to Veraison) Interval 7-14 Days Timing->Interval Method Calibrated Backpack Sprayer Interval->Method Assessment Disease Incidence & Severity (Leaves & Bunches) Rating Standardized Scale (0-5) Assessment->Rating Analysis ANOVA Rating->Analysis

Caption: Experimental workflow for grape powdery mildew efficacy trial.

Control of Citrus Red Mite (Panonychus citri)

Objective: To determine the efficacy of this compound in controlling citrus red mite populations on citrus trees.

Experimental Protocol:

  • Experimental Design: Utilize a randomized complete block design with four replicates. Each replicate plot should contain a minimum of two to four trees.[4][6]

  • Treatments:

    • Untreated Control (water spray).

    • This compound at three different concentrations (e.g., low, medium, high).

    • A standard commercial acaricide as a positive control.

  • Application: Apply treatments when mite populations reach a predetermined threshold (e.g., 5-10 mites per leaf).[7] Use a high-volume sprayer to ensure thorough coverage of the entire tree canopy. A second application may be necessary after 14-21 days.

  • Data Collection:

    • Sample leaves from each plot before and at regular intervals (e.g., 3, 7, 14, and 21 days) after treatment.[4][6]

    • Count the number of motile mite stages (larvae, nymphs, and adults) per leaf under a dissecting microscope.

  • Statistical Analysis: Analyze mite count data using ANOVA to compare the effectiveness of the different treatments.

Data Presentation:

TreatmentApplication Rate (mg a.i./L)Mean Mite Count per Leaf (Pre-treatment)Mean Mite Count per Leaf (7 DAT)Mean Mite Count per Leaf (14 DAT)Efficacy (%) (14 DAT)
Untreated Control012.515.218.50.0
This compoundA (Low)12.83.11.591.9
This compoundB (Medium)12.31.00.298.4
This compoundC (High)12.60.50.199.2
Standard AcaricideLabel Rate12.41.80.893.5

Note: The data in this table are illustrative and should be replaced with actual experimental results. DAT = Days After Treatment.

Phytotoxicity Evaluation Protocol for Ornamental Crops

Objective: To assess the potential phytotoxicity of this compound on a range of ornamental plant species.

Experimental Protocol:

  • Plant Material: Select healthy, uniform, and actively growing plants of the desired ornamental species.[8] Include a variety of species known to be sensitive to chemical applications if possible.

  • Experimental Design: A completely randomized design with at least three to ten replicate plants per treatment is recommended.[8][9]

  • Treatments:

    • Untreated Control (water spray).

    • This compound at the proposed label rate (1x).

    • This compound at twice the proposed label rate (2x) to assess the margin of safety.[3]

  • Application: Apply treatments as a foliar spray to the point of runoff.[8] Make a total of three applications at 14-day intervals to evaluate the effects of repeated use.[9]

  • Data Collection:

    • Visually assess plants for any signs of phytotoxicity at 3, 7, and 14 days after each application.

    • Use a rating scale (e.g., 0-10, where 0 = no injury and 10 = plant death) to quantify any observed damage.[9]

    • Record specific symptoms, such as leaf yellowing (chlorosis), leaf spotting (necrosis), stunting, or deformation.

  • Statistical Analysis: Analyze phytotoxicity ratings using non-parametric statistical tests or ANOVA, depending on the data distribution.

Data Presentation:

Ornamental SpeciesTreatmentApplication RateMean Phytotoxicity Rating (0-10) after 1st App.Mean Phytotoxicity Rating (0-10) after 2nd App.Mean Phytotoxicity Rating (0-10) after 3rd App.
Petunia x hybridaUntreated00.00.00.0
This compound1x0.00.00.5 (slight marginal chlorosis)
This compound2x0.51.0 (mild stunting)1.5 (stunting and chlorosis)
Impatiens wallerianaUntreated00.00.00.0
This compound1x0.00.00.0
This compound2x0.00.5 (slight leaf curl)1.0 (leaf curl)
Tagetes erectaUntreated00.00.00.0
This compound1x0.00.00.0
This compound2x0.00.00.0

Note: The data in this table are illustrative and should be replaced with actual experimental results.

Resistance Management

The repeated use of fungicides and acaricides with the same mode of action can lead to the selection of resistant pathogen and pest populations.[10][11] As this compound is a QoI fungicide (FRAC Group 11), a robust resistance management strategy is crucial to maintain its long-term efficacy.

Key Strategies:

  • Rotation of Modes of Action: Do not apply this compound in consecutive applications. Rotate with fungicides or acaricides from different FRAC or IRAC groups.[10]

  • Tank Mixtures: Tank-mixing this compound with a multi-site inhibitor can help to delay the development of resistance.

  • Integrated Pest Management (IPM): Incorporate cultural and biological control methods to reduce the reliance on chemical applications.[10]

  • Scouting and Thresholds: Monitor pest and disease levels regularly and apply this compound only when necessary, based on established economic thresholds.[10]

  • Label Recommendations: Always follow the product label for application rates and the maximum number of applications per season.

Start Start Scout Scout for Pests/ Diseases Start->Scout Threshold Threshold Reached? Scout->Threshold Threshold->Scout No Apply_this compound Apply this compound (in rotation or tank mix) Threshold->Apply_this compound Yes Monitor Monitor Efficacy Apply_this compound->Monitor Rotate Rotate to Different Mode of Action Monitor->Rotate Rotate->Scout End End Rotate->End

Caption: Logical workflow for this compound resistance management.

References

Application Notes and Protocols for STAT3 Activation Inhibition using STAT3-iX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in a wide range of human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[4][5][6][7] This document provides detailed application notes and protocols for the use of STAT3-iX, a novel small molecule inhibitor of STAT3 activation, in research settings.

STAT3-iX is a potent and selective inhibitor that targets the STAT3 signaling pathway. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of STAT3-iX in various in vitro and in vivo models.

Mechanism of Action

STAT3 is typically activated through phosphorylation of a conserved tyrosine residue (Y705) by upstream kinases, such as Janus kinases (JAKs) and Src family kinases.[6] This phosphorylation event triggers the homodimerization of STAT3 monomers via their Src-homology 2 (SH2) domains.[6] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[8]

STAT3-iX is designed to directly interfere with this activation cascade. It is a non-peptidic small molecule that binds with high affinity to the SH2 domain of STAT3. By occupying this critical domain, STAT3-iX allosterically inhibits the binding of phosphotyrosine-containing peptides, thus preventing STAT3 dimerization and subsequent downstream signaling. This targeted inhibition leads to the suppression of STAT3-mediated gene transcription and induction of apoptosis in cancer cells with constitutively active STAT3.[2][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of STAT3-iX against various cancer cell lines.

Table 1: In Vitro STAT3 Inhibition

Assay TypeTargetSTAT3-iX IC₅₀ (µM)
Fluorescence PolarizationSTAT3 SH2 Domain Binding0.5
STAT3 DNA Binding ELISARecombinant STAT31.2

Table 2: Inhibition of STAT3 Phosphorylation in Cellular Assays

Cell LineCancer TypeSTAT3-iX IC₅₀ (µM) for p-STAT3 (Y705)
MDA-MB-231Breast Cancer2.5
PANC-1Pancreatic Cancer3.1
DU145Prostate Cancer2.8

Table 3: Cell Viability and Apoptosis

Cell LineCancer TypeSTAT3-iX EC₅₀ (µM) (72h, MTT Assay)Apoptosis Induction (Caspase-3/7 Activity, 24h)
MDA-MB-231Breast Cancer5.2Significant increase at 5 µM
PANC-1Pancreatic Cancer6.8Significant increase at 5 µM
DU145Prostate Cancer4.9Significant increase at 5 µM
HMECNormal Breast Epithelial> 50No significant change at 10 µM

Table 4: In Vivo Efficacy in Xenograft Model (MDA-MB-231)

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
STAT3-iX25 mg/kg, i.p., daily65

Experimental Protocols

Herein are detailed protocols for key experiments to assess the inhibitory effects of STAT3-iX.

Protocol 1: STAT3 Phosphorylation Inhibition Assay (Western Blotting)

This protocol details the procedure to measure the inhibition of STAT3 phosphorylation at Tyr705 in cancer cells treated with STAT3-iX.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PANC-1)

  • Complete cell culture medium

  • STAT3-iX

  • DMSO (vehicle control)

  • Cytokine for stimulation (e.g., IL-6)[3]

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of STAT3-iX (e.g., 0.1, 1, 5, 10 µM) or DMSO for 2-4 hours.

  • Stimulation: Stimulate the cells with a cytokine such as IL-6 (50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the p-STAT3 signal to total STAT3 and then to the loading control (β-actin).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of STAT3-iX on the viability of cancer cells.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • STAT3-iX

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[9]

  • Treatment: Treat the cells with a serial dilution of STAT3-iX (e.g., 0.1 to 100 µM) or DMSO for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the dose-response curve and determine the EC₅₀ value.

Protocol 3: In Vivo Xenograft Mouse Model

This protocol outlines a study to evaluate the anti-tumor efficacy of STAT3-iX in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • STAT3-iX

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer STAT3-iX (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) daily.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition for the treated group compared to the vehicle control group.

Visualizations

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Y705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Transcription Binds to DNA DNA DNA STAT3_iX STAT3-iX STAT3_iX->pSTAT3 Inhibits Dimerization Experimental_Workflow start Start: Hypothesis STAT3-iX inhibits STAT3 in_vitro_biochemical In Vitro Biochemical Assays (Fluorescence Polarization, ELISA) start->in_vitro_biochemical cell_based_assays Cell-Based Assays (p-STAT3 Western Blot, Cell Viability) in_vitro_biochemical->cell_based_assays Confirmation of cellular activity in_vivo_studies In Vivo Efficacy Studies (Xenograft Mouse Model) cell_based_assays->in_vivo_studies Evaluation of in vivo potential data_analysis Data Analysis and Conclusion in_vivo_studies->data_analysis end End: Application Note and Future Research data_analysis->end

References

Application Notes and Protocols: The Protective Effects of Fluacrypyrim on Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Fluacrypyrim (FAPM), a known STAT3 inhibitor, on hematopoietic stem cells (HSCs), particularly its protective role against radiation-induced hematopoietic injury.[1][2][3][4] The information presented is based on preclinical research and is intended to guide further investigation into the therapeutic potential of this compound in hematology and radiation biology.

I. Introduction

Ionizing radiation (IR) poses a significant threat to the hematopoietic system, often leading to hematopoietic-acute radiation syndrome (H-ARS) characterized by a compromised hematopoietic reserve, infection, and bleeding.[1][3] this compound has been identified as a promising agent that can mitigate IR-induced damage to hematopoietic stem and progenitor cells (HSPCs).[1][3] This document outlines the key findings, experimental protocols, and mechanistic insights into this compound's protective effects on HSCs.

II. Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies, demonstrating the efficacy of this compound in protecting hematopoietic stem cells from radiation-induced damage.

Table 1: In Vivo Efficacy of this compound in Irradiated Mice

ParameterControl (Irradiation Only)This compound + IrradiationOutcomeReference
Survival Rate (Lethal Dose IR) Significantly lowerSignificantly higherFAPM promotes survival after lethal irradiation.[1][2][3]
Peripheral Blood Cell Counts DecreasedRecoveredFAPM aids in the recovery of peripheral blood cells.[1][2]
Bone Marrow (BM) Cell Counts DecreasedRecoveredFAPM promotes the recovery of bone marrow cells.[1][2][3]
HSC Cellularity DecreasedRecoveredFAPM restores the population of hematopoietic stem cells.[1][2][3]
BM Colony-Forming Ability ImpairedRestoredFAPM enhances the functional ability of bone marrow to form colonies.[1][2][3]
HSC Reconstituting Ability ImpairedRestoredFAPM improves the ability of HSCs to repopulate the hematopoietic system.[1][2][3]

Table 2: In Vitro Effects of this compound on Irradiated Hematopoietic Stem and Progenitor Cells (HSPCs)

ParameterControl (Irradiation Only)This compound + IrradiationOutcomeReference
Apoptosis of HSPCs IncreasedReducedFAPM reduces radiation-induced apoptosis in HSPCs.[1][2][3]
p53-PUMA Pathway Gene Expression
Puma mRNAUpregulatedDownregulatedFAPM downregulates the expression of the pro-apoptotic gene Puma.[1][2][3]
Bax mRNAUpregulatedDownregulatedFAPM downregulates the expression of the pro-apoptotic gene Bax.[1][2][3]
Noxa mRNAUpregulatedDownregulatedFAPM downregulates the expression of the pro-apoptotic gene Noxa.[1][2][3]

III. Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on hematopoietic stem cells.

Protocol 1: In Vivo Radioprotective Efficacy of this compound in a Mouse Model
  • Animal Model: Use C57BL/6J mice (or a similar strain), aged 8-10 weeks.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide mice into experimental groups: Vehicle control, Irradiation only, and this compound + Irradiation.

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO and polyethylene glycol). Administer intraperitoneally at a predetermined dose (e.g., 10 mg/kg body weight) 24 hours and 1 hour before irradiation.

  • Irradiation: Expose mice to total body irradiation (TBI) using a gamma-ray source at a sublethal or lethal dose, depending on the experimental endpoint.

  • Post-Irradiation Monitoring:

    • Survival Study: Monitor survival daily for 30 days.

    • Hematological Analysis: Collect peripheral blood at specified time points (e.g., days 7, 14, 21, 28) for complete blood counts.

    • Bone Marrow Analysis: Euthanize a subset of mice at selected time points and flush bone marrow from femurs and tibias. Perform cell counts and flow cytometry for HSC populations (e.g., Lineage-Sca-1+c-Kit+ cells).

  • Colony-Forming Unit (CFU) Assay:

    • Plate bone marrow cells in methylcellulose-based medium (e.g., MethoCult™).

    • Incubate for 7-14 days and score colonies (CFU-GM, BFU-E, CFU-GEMM).

  • Data Analysis: Use appropriate statistical tests (e.g., Kaplan-Meier for survival, t-test or ANOVA for cell counts) to analyze the data.

Protocol 2: In Vitro Apoptosis Assay in HSPCs
  • Cell Isolation: Isolate bone marrow mononuclear cells (BM-MNCs) from mice. Enrich for HSPCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for c-Kit+ or Lineage-Sca-1+c-Kit+ cells.

  • Cell Culture: Culture HSPCs in a suitable medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines.

  • Treatment: Pre-treat cells with this compound (e.g., 5 µM) for 1 hour.

  • Irradiation: Expose cells to a specified dose of gamma irradiation.

  • Apoptosis Analysis (24 hours post-irradiation):

    • Stain cells with Annexin V and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) using flow cytometry.

  • Data Analysis: Compare the percentage of apoptotic cells between control and this compound-treated groups using a t-test.

Protocol 3: Gene Expression Analysis of Apoptotic Pathway Molecules
  • Cell Treatment and RNA Isolation: Follow steps 1-4 of Protocol 2. Harvest cells at a specified time point (e.g., 6 hours post-irradiation) and isolate total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for Puma, Bax, Noxa, and a housekeeping gene (e.g., GAPDH).

    • Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the control.

IV. Signaling Pathways and Mechanisms

This compound exerts its protective effects on hematopoietic stem cells primarily by modulating apoptosis.[1][2][3] The key mechanistic findings are:

  • Inhibition of the p53-PUMA Pathway: this compound downregulates the expression of key pro-apoptotic genes downstream of p53, including Puma, Bax, and Noxa.[1][2][3]

  • STAT3 Inhibition: this compound is a known inhibitor of STAT3, a transcription factor involved in cell survival and proliferation.[1][2][3] While the direct link between STAT3 inhibition and the observed radioprotective effects requires further elucidation, it is a plausible contributing mechanism.

V. Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Fluacrypyrim_Mechanism IR Ionizing Radiation p53 p53 IR->p53 PUMA PUMA p53->PUMA Bax_Noxa Bax, Noxa PUMA->Bax_Noxa Apoptosis Apoptosis of HSCs Bax_Noxa->Apoptosis This compound This compound This compound->PUMA Inhibits This compound->Bax_Noxa Inhibits

Caption: this compound's protective mechanism on HSCs.

Experimental_Workflow start Start: Isolate HSPCs pretreatment Pre-treatment with This compound or Vehicle start->pretreatment irradiation Irradiation pretreatment->irradiation incubation Incubation irradiation->incubation analysis Analysis incubation->analysis apoptosis Apoptosis Assay (Flow Cytometry) analysis->apoptosis gene_expression Gene Expression (qPCR) analysis->gene_expression

Caption: In vitro experimental workflow.

References

Application Notes and Protocols: Fluacrypyrim in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim (FAPM) is a synthetic β-methoxyacrylate compound recognized as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[1] While extensive research on its direct application in cancer cell line studies is limited, its established role as a STAT3 inhibitor and its influence on the p53-PUMA signaling pathway suggest significant potential in oncology research. These notes provide a summary of the known mechanisms of this compound and protocols for investigating its potential anti-cancer effects.

Mechanism of Action

This compound has been identified to exhibit anti-inflammatory and anti-tumor effects in hematopoietic disorders.[1][2] Its primary known mechanisms of action relevant to cancer research are:

  • STAT3 Inhibition: this compound is a recognized effective inhibitor of STAT3.[1][2] The STAT3 signaling pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.

  • Modulation of the p53-PUMA Pathway: In studies on hematopoietic stem and progenitor cells, this compound has been shown to downregulate the expression of key components of the p53-PUMA pathway, including Puma, Bax, and Noxa, thereby preventing apoptosis.[1][2] This anti-apoptotic effect was observed in the context of radiation protection, but the modulation of this critical cell death pathway is highly relevant for cancer studies.

Potential Applications in Cancer Cell Line Studies

Based on its known mechanisms, this compound can be investigated for the following applications in cancer cell line research:

  • Inhibition of Cancer Cell Proliferation: By inhibiting STAT3, this compound may arrest the growth of cancer cell lines that are dependent on this signaling pathway.

  • Induction of Apoptosis: While shown to be anti-apoptotic in irradiated hematopoietic cells, its effect on cancer cells could be different. The modulation of the p53 pathway warrants investigation into its potential to induce apoptosis in tumor cells, possibly through different downstream effectors or in different cellular contexts.

  • Sensitization to Chemotherapy or Radiotherapy: this compound's ability to modulate key survival pathways could be explored to see if it enhances the efficacy of standard cancer treatments.

Data Presentation

The following table summarizes the key molecular targets of this compound as identified in the literature.

CompoundMolecular TargetObserved EffectCell TypeReference
This compound (FAPM)STAT3Inhibition of activationHuman myeloid leukemia cell lines[1]
This compound (FAPM)p53-PUMA pathwayDownregulation of Puma, Bax, and NoxaMouse hematopoietic stem and progenitor cells[1][2]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity and Anti-proliferative Effects

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To determine if this compound induces apoptosis in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of STAT3 and p53-PUMA Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p53, anti-PUMA, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound at desired concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Visualizations

Fluacrypyrim_STAT3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Target_Genes Target Gene Expression (Proliferation, Survival) STAT3_active->Target_Genes Transcription This compound This compound This compound->STAT3_inactive Inhibits Activation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Fluacrypyrim_p53_PUMA_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activation PUMA PUMA p53->PUMA Upregulation Bax_Noxa Bax, Noxa PUMA->Bax_Noxa Activation Apoptosis Apoptosis Bax_Noxa->Apoptosis This compound This compound This compound->PUMA Downregulates This compound->Bax_Noxa Downregulates

Caption: Modulation of the p53-PUMA apoptotic pathway by this compound.

Experimental_Workflow_this compound cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Functional Assays A Select Cancer Cell Line B Cell Viability Assay (MTT) Determine IC50 A->B C Apoptosis Assay (Annexin V/PI) B->C D Western Blot Analysis (STAT3, p53-PUMA pathways) B->D E Colony Formation Assay C->E F Cell Migration/Invasion Assay D->F

Caption: Experimental workflow for evaluating this compound in cancer cell lines.

References

Application Notes and Protocols for the Detection of Fluacrypyrim Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the determination of Fluacrypyrim residues in soil matrices. While specific validated methods for this compound in soil are not widely published, this protocol adapts the highly effective and widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The procedure involves extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. Instrumental analysis is described for both High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). All procedural steps and instrumental parameters are provided to serve as a comprehensive starting point for method development and validation in a research or regulatory laboratory setting.

Introduction

This compound (CAS No. 229977-93-9) is a methoxyacrylate acaricide and fungicide used to control a variety of pests on agricultural crops. As with any agrochemical, monitoring its persistence and concentration in soil is critical for environmental risk assessment and ensuring food safety. The molecule's low water solubility and potential for persistence necessitate sensitive and robust analytical methods for its detection at trace levels in complex matrices like soil.

This application note details a reliable and efficient workflow based on the QuEChERS method for the extraction and cleanup of this compound from soil samples. The final determination can be performed by either HPLC-MS/MS, which offers high sensitivity and selectivity, or GC-MS. The provided protocols are based on established methods for similar pesticide classes and should be fully validated in the user's laboratory to ensure performance criteria such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are met for this compound.

Data Presentation: Method Performance

As no specific performance data for this compound in soil is readily available, the following table summarizes typical performance characteristics for other fungicides analyzed in soil using the QuEChERS method coupled with chromatographic techniques. These values can be considered target parameters during in-house method validation for this compound.

ParameterHPLC-MS/MSGC-MS/MSReference
Limit of Detection (LOD)0.001 - 0.005 mg/kg0.005 - 0.01 mg/kg[1][2]
Limit of Quantification (LOQ)0.005 - 0.01 mg/kg0.01 - 0.05 mg/kg[1][2]
Recovery (%)
Spiking Level 1 (e.g., 0.01 mg/kg)75 - 110%70 - 115%[2]
Spiking Level 2 (e.g., 0.1 mg/kg)80 - 110%75 - 110%[2]
Spiking Level 3 (e.g., 0.5 mg/kg)85 - 105%80 - 105%[2]
Precision (RSD %)
Repeatability (Intra-day)< 15%< 15%[1]
Reproducibility (Inter-day)< 20%< 20%[1]

Experimental Protocols

Sample Preparation: QuEChERS Method (EN 15662 Version)

This protocol is adapted from the widely used citrate-buffered QuEChERS method.

3.1.1. Materials and Reagents

  • Soil Sample: Air-dried and sieved through a 2 mm mesh.

  • Reagents: Acetonitrile (HPLC or pesticide residue grade), Reagent-grade water.

  • QuEChERS Extraction Salts (EN 15662): Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate. Pre-weighed salt packets are recommended for convenience.

  • d-SPE Cleanup Sorbents: Primary secondary amine (PSA), C18 sorbent (end-capped), Magnesium sulfate (anhydrous). Pre-filled d-SPE tubes are recommended.

  • Equipment: 50 mL polypropylene centrifuge tubes, 2 mL or 15 mL d-SPE centrifuge tubes, high-speed refrigerated centrifuge, vortex mixer, sample shaker (optional).

3.1.2. Extraction Procedure

  • Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of reagent-grade water to the tube. Vortex for 30 seconds and allow the sample to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or by hand.

  • Add the EN 15662 QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 2 minutes. This step is critical for proper partitioning and extraction.

  • Centrifuge the tube at ≥4000 rcf for 5 minutes at 4°C.

3.1.3. Dispersive SPE (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cap the d-SPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge the tube at a high speed (e.g., ≥8000 rcf) for 2 minutes.

  • The resulting supernatant is the final, cleaned extract. Carefully transfer it into an autosampler vial for analysis.

Instrumental Analysis: HPLC-MS/MS

3.2.1. Suggested HPLC-MS/MS Parameters

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • MS/MS Parameters (Positive ESI Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: To be determined by infusing a this compound standard. The precursor ion will be [M+H]⁺. At least two product ions should be selected for quantification and confirmation.

Instrumental Analysis: GC-MS

3.3.1. Suggested GC-MS Parameters

  • Instrument: Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

  • Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 70°C, hold for 2 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • MS Parameters (Electron Ionization - EI):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS. Characteristic ions for this compound must be determined from a standard spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis s1 1. Weigh 10g Soil s2 2. Add 10mL H₂O (Hydrate for 30 min) s1->s2 s3 3. Add 10mL Acetonitrile s2->s3 s4 4. Shake Vigorously (5 min) s3->s4 s5 5. Add QuEChERS Salts (EN 15662) s4->s5 s6 6. Shake & Centrifuge (≥4000 rcf, 5 min) s5->s6 c1 7. Take 1mL Supernatant s6->c1 Acetonitrile Extract c2 8. Add to d-SPE Tube (150mg MgSO₄, 50mg PSA, 50mg C18) c1->c2 c3 9. Vortex (1 min) c2->c3 c4 10. Centrifuge (≥8000 rcf, 2 min) c3->c4 a1 HPLC-MS/MS c4->a1 Final Extract a2 GC-MS c4->a2 Final Extract data data a1->data a2->data

Figure 1. Workflow for this compound residue analysis in soil.

quechers_logic start Soil Sample (w/ this compound & Matrix) extraction Extraction (Acetonitrile + Salts) start->extraction Solubilize Analyte phase_sep Phase Separation (Salting Out) extraction->phase_sep Induce Partitioning cleanup d-SPE Cleanup phase_sep->cleanup Isolate Organic Layer final Clean Extract (this compound in Acetonitrile) cleanup->final Remove Interferences (e.g., fatty acids, pigments)

Figure 2. Logical steps of the QuEChERS procedure.

Conclusion

The described methodology, centered around the robust QuEChERS sample preparation technique, provides a comprehensive and effective framework for the analysis of this compound residues in soil. The combination of acetonitrile extraction, partitioning with buffered salts, and d-SPE cleanup is designed to deliver high-quality extracts suitable for sensitive instrumental analysis by either HPLC-MS/MS or GC-MS. While the provided instrumental parameters serve as an excellent starting point, it is imperative that the method is fully validated for this compound in the specific soil types under investigation to ensure data of the highest quality and reliability for environmental and safety assessments.

Disclaimer: This application note provides a generalized procedure. The user must perform in-house validation to demonstrate the method's suitability for their specific application, matrix, and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluacrypyrim for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fluacrypyrim for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily acts as an inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex III (ubiquinol-cytochrome c oxidoreductase), leading to disruption of cellular respiration and a decrease in ATP production.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. It is a known inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation.[1] Additionally, it has been observed to downregulate the p53-PUMA (p53 Upregulated Modulator of Apoptosis) pathway, which can protect cells from apoptosis.[1][2]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, a concentration range of 0.75 µM to 12 µM has been used to study its effects on STAT3 signaling in leukemia cell lines.[1] For studies on the p53-PUMA pathway in bone marrow mononuclear cells, a concentration of 5 µM has been utilized.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I dissolve this compound for in vitro use?

A4: this compound has low water solubility.[3] It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, ensure the final concentration of DMSO in the media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in culture medium Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in 100% DMSO. - When diluting into your final culture medium, add the this compound stock dropwise while gently vortexing the medium to ensure rapid and even dispersion. - Avoid preparing large volumes of diluted this compound in aqueous solutions long before use. Prepare fresh dilutions for each experiment. - Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your cells (typically <0.5%).[4]
High levels of cell death observed at expected effective concentrations Cell line may be highly sensitive to mitochondrial inhibition or the concentration used is too high.- Perform a dose-response curve to determine the IC50 value for your specific cell line. - Start with a lower concentration range and titrate upwards. - Reduce the treatment duration. - Ensure the observed cell death is not due to the solvent (DMSO). Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.
No observable effect at previously reported effective concentrations - Cell line may be resistant to this compound. - Insufficient treatment duration. - Degradation of this compound stock solution.- Verify the expression and activity of the target pathways (e.g., STAT3, p53-PUMA) in your cell line. - Increase the treatment duration. A time-course experiment is recommended. - Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and protect from light.
Variability in experimental results - Inconsistent cell seeding density. - Fluctuation in incubator conditions (CO2, temperature, humidity). - Inconsistent timing of reagent addition.- Ensure a uniform single-cell suspension before seeding. - Calibrate and regularly monitor incubator settings. - Use a standardized protocol with consistent timing for all experimental steps.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic Leukemia3.8[1]
K562Human Chronic Myelogenous Leukemia6.0[1]
XG-7Human Myeloma8.2[1]
Jurkat-THuman T-cell Leukemia12.3[1]
MDA-MB-231Human Breast AdenocarcinomaNot specified, but induces apoptosis at 6-24 µM[1]

Table 2: Effective Concentrations of this compound for Specific In Vitro Effects

EffectCell TypeConcentration (µM)Reference
Inhibition of STAT3 phosphorylationHL-600.75 - 12[1]
Downregulation of p53-PUMA pathwayBone Marrow Mononuclear Cells5[1]
G1 cell cycle arrestHL-601.5 - 12[1]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (Resazurin-Based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Your cell line of interest

  • Complete cell culture medium

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock in complete culture medium.

    • Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for Phospho-STAT3 and p53-PUMA Pathway Proteins

This protocol provides a general framework for analyzing protein expression levels.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Your cell line of interest

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-p53, anti-PUMA, anti-Bax, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Fluacrypyrim_Signaling_Pathways cluster_0 Mitochondrial Respiration cluster_1 STAT3 Signaling cluster_2 p53-PUMA Apoptosis Pathway Complex III Complex III ATP Production ATP Production Complex III->ATP Production e- transport STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Gene Expression\n(e.g., Cyclin D1, c-Myc) Gene Expression (e.g., Cyclin D1, c-Myc) p-STAT3->Gene Expression\n(e.g., Cyclin D1, c-Myc) Dimerization & Nuclear Translocation p53 p53 PUMA PUMA p53->PUMA Bax Bax PUMA->Bax Apoptosis Apoptosis Bax->Apoptosis This compound This compound This compound->Complex III Inhibits This compound->p-STAT3 Inhibits This compound->PUMA Downregulates

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow cluster_0 Phase 1: Concentration Range Finding cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock (in DMSO) B Perform Dose-Response Curve (e.g., Resazurin Assay) A->B C Determine IC50 Value B->C D Select Sub-lethal Concentrations (based on IC50) C->D Inform concentration selection E Mitochondrial Respiration Assay (e.g., Seahorse) D->E F Signaling Pathway Analysis (Western Blot for p-STAT3, PUMA, etc.) D->F G Analyze Quantitative Data E->G F->G H Correlate Mechanistic Findings with Viability Data G->H

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Environmental Degradation of Fluacrypyrim

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the environmental degradation pathways of Fluacrypyrim.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound in the environment?

A1: Publicly available data on the comprehensive environmental degradation of this compound is limited. However, based on its chemical structure and information for related compounds, the following pathways are considered:

  • Hydrolysis: this compound is stable to hydrolysis in acidic and neutral aqueous solutions (pH 4 and 7). In alkaline conditions (pH 9), it undergoes slow hydrolysis with a half-life of 574 days, indicating this is not a primary degradation route in most natural waters.[1]

  • Photolysis: Specific data on the photolytic degradation of this compound is not available in public literature. However, for many pesticides, photolysis can be a significant degradation pathway in water and on soil surfaces.

Q2: Are there any identified major degradation products or metabolites of this compound in the environment?

A2: Currently, there is no publicly available information identifying the specific degradation products of this compound formed under environmental conditions. Based on its chemical structure, potential transformation products could arise from the cleavage of the ether linkage or oxidation of the pyrimidine ring.[1]

Q3: What analytical methods are suitable for studying this compound degradation?

A3: While specific methods for this compound degradation studies are not widely published, general pesticide residue analysis techniques can be adapted. A UPLC-PDA method has been developed for the determination of this compound residues in fruits and beverages.[3] For environmental samples, methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) are typically employed for the identification and quantification of the parent compound and its potential metabolites.

Troubleshooting Guides

Issue 1: Unexpectedly fast or slow degradation of this compound in laboratory studies.

  • Possible Cause 1: pH of the medium.

    • Troubleshooting: Verify and buffer the pH of your aqueous solutions. This compound's hydrolysis rate is pH-dependent, being very slow at acidic to neutral pH and only slightly faster at alkaline pH.[1] Ensure the pH of your soil or water samples is accurately measured and reported.

  • Possible Cause 2: Microbial activity in soil or water samples.

    • Troubleshooting: To differentiate between biotic and abiotic degradation, include sterile control samples (e.g., autoclaved or gamma-irradiated soil/water) in your experimental setup. A significantly slower degradation rate in sterile versus non-sterile samples would indicate microbial action.

  • Possible Cause 3: Photodegradation from ambient light.

    • Troubleshooting: If you are not specifically studying photolysis, conduct your experiments in the dark or using amber glassware to prevent photodegradation from laboratory lighting.

Issue 2: Difficulty in detecting and identifying potential degradation products.

  • Possible Cause 1: Low concentration of metabolites.

    • Troubleshooting: Concentrate your sample extracts using techniques like solid-phase extraction (SPE) or evaporation under a gentle stream of nitrogen. Adjust the sensitivity of your analytical instrument (e.g., use a more sensitive mass spectrometer).

  • Possible Cause 2: Unsuitable analytical methodology.

    • Troubleshooting: Develop a multi-residue method capable of detecting compounds with a range of polarities. Use high-resolution mass spectrometry (HRMS) to help elucidate the chemical formulas of unknown peaks. As there are no commercial standards for this compound metabolites, tentative identification will rely on interpretation of mass spectra and comparison to the parent compound's structure.

Quantitative Data Summary

Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The following table presents the known degradation data for this compound.

Environmental Compartment Parameter Value Conditions Citation
Aquatic Systems (Hydrolysis)Half-life (DT₅₀)StablepH 4 and 7[1]
Half-life (DT₅₀)574 dayspH 9[1]
Soil (Aerobic)Half-life (DT₅₀)Data not available-[1]
Photolysis (Aqueous)Half-life (DT₅₀)Data not available-

Experimental Protocols

Detailed experimental protocols for this compound degradation are not available in the public domain. The following are generalized protocols for pesticide degradation studies that can be adapted for this compound.

1. Hydrolysis Study (adapted from OECD Guideline 111)

  • Preparation of Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Spiking: Add a known concentration of this compound (typically from a stock solution in a water-miscible solvent) to each buffer solution. The final concentration of the organic solvent should be minimal (<1%).

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Calculate the degradation rate and half-life (DT₅₀) for each pH.

2. Aerobic Soil Degradation Study (adapted from OECD Guideline 307)

  • Soil Selection: Use fresh, sieved soil with known characteristics (pH, organic matter content, texture).

  • Spiking: Treat the soil with a solution of this compound to achieve the desired concentration. Ensure homogenous distribution.

  • Incubation: Incubate the treated soil in the dark at a constant temperature and moisture content. The system should allow for the trapping of CO₂ and volatile organic compounds.

  • Sampling: Collect soil samples at various time points.

  • Extraction and Analysis: Extract this compound and potential metabolites from the soil using an appropriate solvent. Analyze the extracts by LC-MS/MS or other suitable techniques.

  • Data Analysis: Determine the dissipation half-life (DT₅₀) of this compound in the soil.

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway Conceptual Hydrolysis of this compound at Alkaline pH This compound This compound Hydrolysis Slow Hydrolysis (pH 9) This compound->Hydrolysis H₂O Products Potential Hydrolysis Products (e.g., cleavage of ester or ether linkage) [Structure Undefined] Hydrolysis->Products

Caption: Conceptual diagram of this compound hydrolysis under alkaline conditions.

Experimental_Workflow General Experimental Workflow for Soil Degradation Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Spiking Spiking with this compound Soil_Collection->Spiking Incubation Aerobic Incubation (Controlled Temperature & Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis DT₅₀ Calculation Analysis->Data_Analysis

Caption: Generalized workflow for a laboratory soil degradation study.

References

Technical Support Center: Large-Scale Synthesis of Fluacrypyrim

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Fluacrypyrim. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem ID Issue Potential Causes Recommended Actions
FLA-SYN-001 Low yield in the final Williamson ether synthesis coupling step. 1. Incomplete deprotonation of the phenol. 2. Poor quality of the alkyl halide intermediate. 3. Suboptimal reaction temperature. 4. Presence of moisture in the reaction.1. Ensure the use of a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) and allow for sufficient reaction time for complete deprotonation. 2. Verify the purity of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate via NMR or HPLC. 3. Optimize the reaction temperature; typical Williamson ether syntheses are conducted between 50-100 °C[1]. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen, argon).
FLA-SYN-002 Formation of significant byproducts during the synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine. 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high, leading to side reactions. 3. Impure starting materials.1. Carefully control the molar ratios of 4-hydroxy-6-(trifluoromethyl)pyrimidine to phosphorus oxychloride and the amine base[2]. 2. Maintain the reaction temperature within the recommended range (e.g., 60-90 °C)[2]. 3. Ensure the purity of the starting pyrimidine derivative.
FLA-SYN-003 Difficulty in purifying the crude this compound product. 1. Presence of closely related impurities that co-elute during chromatography. 2. The product crystallizes out with impurities. 3. Thermal degradation of the product during solvent removal.1. Employ high-performance liquid chromatography (HPLC) for purification. Consider using a different stationary phase or solvent system to improve separation. 2. If the product crystallizes, attempt to redissolve the crude material in a suitable solvent and perform the purification. Sometimes it is better to purify the entire reaction mixture rather than trying to filter the solid first[3]. 3. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.
FLA-SYN-004 Batch-to-batch variability in product quality. 1. Inconsistent quality of raw materials. 2. Variations in reaction parameters (temperature, time, agitation). 3. Contamination from equipment.1. Implement stringent quality control checks for all incoming raw materials. 2. Standardize and carefully monitor all process parameters for each batch. 3. Ensure thorough cleaning and drying of all reactors and equipment between batches.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the large-scale synthesis of this compound?

A1: Based on available literature, the two most critical stages are the synthesis of the key intermediates, 4-chloro-6-(trifluoromethyl)pyrimidine and (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, and their subsequent coupling via a Williamson ether synthesis. The purity of these intermediates directly impacts the yield and purity of the final product.

Q2: What are the common impurities encountered in this compound synthesis?

A2: Impurities can arise from starting materials, by-products of side reactions, or degradation of the product. Common organic impurities may include unreacted intermediates, over-alkylated products, or isomers. Inorganic impurities could originate from reagents and catalysts. It is crucial to perform impurity profiling using techniques like HPLC, GC-MS, and LC-MS to identify and quantify these impurities[4][5][6][7][8].

Q3: What analytical methods are recommended for monitoring the reaction progress and final product purity?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product purity analysis and impurity profiling, HPLC, Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended[4][5][6][7][8].

Q4: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?

A4: Yes. Phosphorus oxychloride, used in the synthesis of the pyrimidine intermediate, is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated area with appropriate personal protective equipment. Alkylating agents like (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate are potentially harmful and should be handled with care. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Experimental Protocols

Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine

This protocol is adapted from a general procedure for the synthesis of chloropyrimidines.

Materials:

  • 4-hydroxy-6-(trifluoromethyl)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (Hünig's base)

  • Toluene (anhydrous)

Procedure:

  • To a stirred solution of 4-hydroxy-6-(trifluoromethyl)pyrimidine in anhydrous toluene, add N,N-diisopropylethylamine.

  • Slowly add phosphorus oxychloride to the mixture at room temperature.

  • Heat the reaction mixture to 60-90 °C and maintain for several hours, monitoring the reaction progress by TLC or HPLC[2].

  • After completion, cool the reaction mixture and carefully quench with ice-water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 4-chloro-6-(trifluoromethyl)pyrimidine.

Synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

This intermediate is commercially available, but a general synthetic approach involves the bromination of the corresponding methyl-substituted precursor.

Materials:

  • (E)-methyl 3-methoxy-2-(2-methylphenyl)acrylate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve (E)-methyl 3-methoxy-2-(2-methylphenyl)acrylate in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate.

Final Synthesis of this compound via Williamson Ether Synthesis

This is a proposed Williamson ether synthesis for the final coupling step.

Materials:

  • (E)-methyl 2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate (phenol precursor to this compound)

  • 4-chloro-6-(trifluoromethyl)pyrimidine

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

  • Slowly add a solution of the phenol precursor in anhydrous DMF to the suspension and stir until hydrogen evolution ceases.

  • Add a solution of 4-chloro-6-(trifluoromethyl)pyrimidine in anhydrous DMF.

  • Heat the reaction mixture to 50-100 °C and monitor by TLC or HPLC[1].

  • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Reaction Conditions for Intermediates

Intermediate Reactants Solvent Base Temperature (°C) Reported Yield (%)
4-chloro-6-(trifluoromethyl)pyrimidine4-hydroxy-6-(trifluoromethyl)pyrimidine, POCl₃TolueneN,N-Diisopropylethylamine60-90Not specified in general procedure
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate(E)-methyl 3-methoxy-2-(2-methylphenyl)acrylate, NBSCCl₄-RefluxNot specified in general procedure

Visualizations

experimental_workflow cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Product Synthesis start1 4-hydroxy-6-(trifluoromethyl)pyrimidine process1 Chlorination with POCl3 start1->process1 start2 (E)-methyl 3-methoxy-2-(2-methylphenyl)acrylate process2 Bromination with NBS start2->process2 intermediate1 4-chloro-6-(trifluoromethyl)pyrimidine process1->intermediate1 intermediate2 (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate process2->intermediate2 coupling Williamson Ether Synthesis intermediate1->coupling intermediate2->coupling purification Purification (Chromatography/Recrystallization) coupling->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed? check_intermediates Check Purity of Intermediates start->check_intermediates Yes check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions Yes check_moisture Investigate for Moisture Contamination start->check_moisture Yes purify_intermediates Re-purify Intermediates check_intermediates->purify_intermediates optimize Optimize Reaction Parameters check_conditions->optimize dry_solvents Use Anhydrous Solvents & Inert Atmosphere check_moisture->dry_solvents

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Fluacrypyrim Resistance in Spider Mites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific research on fluacrypyrim resistance mechanisms in spider mites is limited in publicly available scientific literature. This guide is based on established resistance mechanisms for other acaricides with the same mode of action (Mitochondrial Complex III inhibitors, IRAC Group 20), such as bifenazate and acequinocyl. The principles and methods described here are intended to serve as a strong starting point for investigating potential this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Mitochondrial Complex III electron transport inhibitor (METI) acting at the Qo site (IRAC Group 20C).[1][2][3] It disrupts the production of ATP, the primary energy currency of the cell, leading to mite mortality.[4]

Q2: Have spider mites developed resistance to other acaricides with the same mode of action?

Yes, resistance to other Group 20 acaricides, such as bifenazate and acequinocyl, has been documented in spider mite populations.[5] This suggests a potential for cross-resistance to this compound.

Q3: What are the likely mechanisms of resistance to this compound in spider mites?

Based on analogous compounds, two primary mechanisms are anticipated:

  • Target-site resistance: This involves genetic mutations in the mitochondrial cytochrome b gene (cytb), which is the target protein for this compound. These mutations can reduce the binding affinity of the acaricide to its target site.[5]

  • Metabolic resistance: This involves the enhanced detoxification of this compound by enzymes before it can reach its target site. The primary enzyme families implicated in this type of resistance in spider mites are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).[4][6]

Q4: What initial steps should I take if I suspect this compound resistance in my spider mite population?

The first step is to perform a dose-response bioassay to confirm the loss of susceptibility. This involves exposing a population of spider mites to a range of this compound concentrations and comparing the lethal concentration (e.g., LC50) to that of a known susceptible population. A significant increase in the LC50 value for the field population is indicative of resistance.

Troubleshooting Experimental Issues

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent bioassay results 1. Variable age structure of the mite population. 2. Uneven application of the acaricide. 3. Fluctuations in environmental conditions (temperature, humidity). 4. Contamination of the susceptible strain.1. Use synchronized adult female mites for all bioassays. 2. Ensure thorough and consistent coverage of leaf discs or whole plants. Use a Potter spray tower for precise application. 3. Maintain constant temperature and humidity in the experimental arena. 4. Periodically re-verify the susceptibility of the reference strain.
Difficulty in amplifying the cytb gene for sequencing 1. Poor quality of DNA extract. 2. Inappropriate PCR primers or annealing temperature. 3. Presence of PCR inhibitors in the DNA sample.1. Use a standardized DNA extraction protocol and assess DNA quality and quantity using a spectrophotometer. 2. Design and test multiple primer sets based on conserved regions of the spider mite cytb gene. Optimize the annealing temperature using a gradient PCR. 3. Include a PCR cleanup step or dilute the DNA template.
No significant difference in enzyme activity between susceptible and resistant strains 1. The primary resistance mechanism is target-site insensitivity, not metabolic resistance. 2. The specific substrate used in the assay is not metabolized by the relevant detoxification enzymes. 3. The enzyme assays lack sufficient sensitivity.1. Proceed with sequencing the cytb gene to investigate target-site mutations. 2. Test a broader range of model substrates for P450s, GSTs, and CCEs. 3. Optimize protein concentration and incubation times in your assays.

Quantitative Data Summary

The following table summarizes resistance ratios and associated mechanisms for acaricides with a similar mode of action to this compound. This data can serve as a reference for the magnitude of resistance that might be expected.

AcaricideResistant StrainResistance Ratio (RR)Primary Resistance Mechanism(s)Reference
AcequinocylAR1798.6Target-site mutations (I256V, N321S in cytb), Increased GST activity[4]
Bifenazate->10,000Target-site mutations (G134S, I144T in cytb)[5]
PyridabenPR5555.6Target-site mutation (H92R in PSST subunit of Complex I)[4]

Key Experimental Protocols

Dose-Response Bioassay (Leaf-Dip Method)

Objective: To determine the LC50 of this compound for a given spider mite population.

Materials:

  • This compound stock solution of known concentration

  • Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)

  • Bean leaf discs (2 cm diameter)

  • Petri dishes with moistened filter paper

  • Adult female spider mites of a uniform age

  • Fine brush for mite transfer

  • Incubator

Procedure:

  • Prepare a serial dilution of this compound in distilled water with surfactant. Include a control with only water and surfactant.

  • Dip each leaf disc into a specific dilution for 10 seconds, ensuring complete coverage.

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc, adaxial side up, in each Petri dish.

  • Transfer 20-30 adult female mites onto each leaf disc.

  • Seal the Petri dishes and place them in an incubator at 25°C with a 16:8 (L:D) photoperiod.

  • Assess mortality after 24 or 48 hours. Mites that cannot move when prodded with a fine brush are considered dead.

  • Use probit analysis to calculate the LC50 value.

Cytochrome P450 Monooxygenase Activity Assay

Objective: To quantify the general P450 activity in susceptible and potentially resistant mite populations.

Materials:

  • Mite homogenates (prepared in phosphate buffer)

  • p-nitroanisole (pNA) as a substrate

  • NADPH

  • Spectrophotometer

Procedure:

  • Prepare mite homogenates from both susceptible and test populations.

  • Centrifuge the homogenates and collect the supernatant containing the microsomal fraction.

  • Determine the protein concentration of the supernatant using a Bradford or similar assay.

  • In a microplate well, combine the mite protein extract, pNA solution, and NADPH.

  • Incubate the reaction at 30°C.

  • Measure the rate of p-nitrophenol formation by reading the absorbance at 405 nm over time.

  • Calculate the specific activity as nmol of p-nitrophenol formed per minute per mg of protein.

Sequencing of the Mitochondrial Cytochrome b (cytb) Gene

Objective: To identify point mutations in the cytb gene that may confer resistance.

Materials:

  • DNA extraction kit

  • PCR primers flanking the relevant regions of the cytb gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Extract genomic DNA from individual mites or pooled samples.

  • Amplify the target region of the cytb gene using PCR.

  • Verify the size of the PCR product by gel electrophoresis.

  • Purify the PCR product.

  • Send the purified product for Sanger sequencing.

  • Align the resulting sequences from the test population with sequences from a susceptible population to identify any nucleotide and corresponding amino acid changes.

Visualizations

Fluacrypyrim_Resistance_Workflow cluster_problem Problem Identification cluster_confirmation Resistance Confirmation cluster_mechanism Mechanism Investigation cluster_outcome Outcome start Suspected Resistance (Control Failure) bioassay Dose-Response Bioassay start->bioassay lc50 Calculate LC50 bioassay->lc50 compare Compare to Susceptible Strain lc50->compare res_confirmed Resistance Confirmed compare->res_confirmed Significant Increase in LC50 metabolic Metabolic Resistance Assays (P450, GST, CCE) target Target-Site Analysis (cytb sequencing) res_confirmed->metabolic res_confirmed->target

Caption: Experimental workflow for investigating this compound resistance.

Metabolic_Resistance_Pathway This compound This compound p450 Cytochrome P450s This compound->p450 gst Glutathione S-Transferases This compound->gst cce Carboxylesterases This compound->cce target Mitochondrial Complex III (Cyt b) This compound->target metabolites Non-toxic Metabolites p450->metabolites Oxidation gst->metabolites Conjugation cce->metabolites Hydrolysis effect Toxicity target->effect Inhibition

Caption: Metabolic resistance pathways for acaricides.

Target_Site_Resistance cluster_susceptible Susceptible Mite cluster_resistant Resistant Mite fluac_s This compound cytb_s Cytochrome b (Wild Type) Binding Site fluac_s->cytb_s:port Binds effectively atp_s ATP Production cytb_s->atp_s Electron Transport (Normal) fluac_r This compound cytb_r Cytochrome b (Mutated) Altered Binding Site fluac_r->cytb_r:port Binding reduced atp_r ATP Production cytb_r->atp_r Electron Transport (Continues)

Caption: Mechanism of target-site resistance to this compound.

References

Technical Support Center: Mitigating Fluacrypyrim Toxicity to Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to understand and mitigate the toxic effects of Fluacrypyrim on non-target organisms during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic acaricide and fungicide. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III (also known as the cytochrome bc1 complex) at the Quinone outside (Qo) site. This disruption halts cellular respiration and energy production in the target organism.

Q2: Which non-target organisms are most at risk from this compound exposure?

A2: Based on ecotoxicological data, aquatic organisms are at the highest risk. This compound is classified as very toxic to aquatic life, with a particularly high acute toxicity noted for aquatic invertebrates like Daphnia magna. It also demonstrates moderate to high toxicity for earthworms, birds, and fish. Conversely, it is considered to have low acute toxicity to honeybees.

Q3: My aquatic invertebrate cultures (e.g., Daphnia) are showing high mortality after an experiment involving this compound. What could be the cause?

A3: High mortality in Daphnia cultures is a strong indicator of this compound contamination. This organism is highly sensitive to this compound. Check for potential routes of exposure, such as contaminated glassware, cross-contamination from other experiments, or aerosolization. It is crucial to use dedicated equipment and follow strict cleaning protocols.

Q4: I'm observing sublethal effects like reduced reproduction or growth in my earthworm colonies. Could this be related to low-level this compound exposure?

A4: Yes, sublethal effects are a known consequence of pesticide exposure in soil organisms. For earthworms, exposure to this compound can lead to reduced growth and reproduction even at concentrations that are not acutely lethal. Consider analyzing soil samples for this compound residues to confirm exposure levels. Implementing soil management practices that enhance microbial degradation can help reduce its persistence.

Q5: How can I prevent contamination of my non-target organism cultures in the lab?

A5: To prevent contamination, follow these guidelines:

  • Dedicated Equipment: Use separate sets of glassware, pipettes, and other lab equipment for experiments involving this compound.

  • Strict Cleaning Protocols: Implement a rigorous cleaning procedure for any shared equipment, involving solvent rinses known to dissolve this compound.

  • Controlled Environment: Conduct experiments with this compound in a designated area, preferably in a fume hood, to prevent aerosol spread.

  • Waste Management: Dispose of all this compound-contaminated waste (e.g., old media, soil, carcasses) according to hazardous waste disposal regulations to prevent environmental release.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected mortality in control group of an aquatic toxicity test. 1. Contaminated dilution water. 2. Cross-contamination from test vessels. 3. Stressful culture conditions (pH, temperature, oxygen).1. Analyze dilution water for this compound residues. Use fresh, validated water source. 2. Review cleaning procedures for all labware. 3. Monitor and record water quality parameters throughout the experiment to ensure they are within the optimal range for the test species.
High variability in results between replicate experiments. 1. Inconsistent dosing concentrations. 2. Non-homogenous distribution of this compound in the test medium (especially in soil). 3. Variation in the age or health of test organisms.1. Prepare fresh stock solutions for each experiment and verify concentrations using analytical methods like LC-MS or GC-MS. 2. Ensure thorough mixing of the toxicant into the soil or water. For soil, use a stepwise mixing and conditioning period. 3. Use organisms from a synchronized culture of a specific age and health status for all replicates.
No observable effect at expected toxic concentrations. 1. Degradation of this compound in the test system. 2. Adsorption of this compound to test vessels or organic matter. 3. Incorrectly prepared stock solution.1. This compound can be persistent in aquatic systems but may degrade under certain conditions. Measure the concentration at the beginning and end of the exposure period. 2. Use silanized glass vessels to minimize adsorption. Account for the organic matter content in soil/sediment tests as it can bind the chemical, reducing bioavailability. 3. Prepare a new stock solution and confirm its concentration analytically.

Quantitative Toxicity Data

The following table summarizes the acute and chronic toxicity of this compound to a range of non-target organisms.

Organism Group Species Test Type Endpoint Value Toxicity Classification
Fish Oncorhynchus mykiss (Rainbow Trout)96-hour AcuteLC₅₀0.25 mg/LHigh
Aquatic Invertebrate Daphnia magna (Water Flea)48-hour AcuteEC₅₀ (Immobilisation)0.018 mg/LVery High
Aquatic Plant (Algae) P. subcapitata72-hour Growth InhibitionEᵣC₅₀0.16 mg/LHigh
Earthworm Eisenia fetida14-day AcuteLC₅₀19 mg/kg soilModerate
Bird Colinus virginianus (Bobwhite Quail)Acute OralLD₅₀104 mg/kg bwModerate
Bird Colinus virginianus (Bobwhite Quail)5-day DietaryLC₅₀556 mg/kg dietModerate
Pollinator Apis mellifera (Honeybee)48-hour Acute OralLD₅₀>10 µ g/bee Low
Pollinator Apis mellifera (Honeybee)48-hour Acute ContactLD₅₀>100 µ g/bee Low

Data sourced from the University of Hertfordshire's Pesticide Properties DataBase (AERU). Classification is based on standard ecotoxicology risk assessment frameworks.

Experimental Protocols

Detailed methodologies for key toxicity assessments are outlined in the internationally recognized OECD Guidelines for the Testing of Chemicals. Below are summaries of the core protocols.

1. Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)

  • Objective: To determine the median lethal concentration (LC₅₀) of this compound to fish over a 96-hour period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or other sensitive species.

  • Methodology:

    • Prepare a range of this compound concentrations in dilution water. A control group (0 concentration) must be included.

    • Acclimate fish to test conditions (temperature, light, water quality).

    • Introduce a group of fish (e.g., 10) to each test concentration and the control.

    • Maintain the test for 96 hours under controlled conditions (e.g., 15°C, 16:8 light:dark cycle). Do not feed the fish during the test.

    • Record mortality and any sublethal effects (e.g., loss of equilibrium, respiratory distress) at 24, 48, 72, and 96 hours.

    • Calculate the 96-hour LC₅₀ using appropriate statistical methods (e.g., Probit analysis).

2. Daphnia sp., Acute Immobilisation Test (Adapted from OECD Guideline 202)

  • Objective: To determine the concentration of this compound that immobilizes 50% of Daphnia (EC₅₀) over a 48-hour period.

  • Test Organism: Daphnia magna.

  • Methodology:

    • Prepare a series of test concentrations in a suitable medium. Include a control.

    • Use young daphnids (<24 hours old) from a healthy culture.

    • Introduce a set number of daphnids (e.g., 20, split into 4 replicates of 5) into each test concentration and control.

    • Incubate for 48 hours under controlled conditions (e.g., 20°C, 16:8 light:dark cycle) without feeding.

    • At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).

    • Calculate the 48-hour EC₅₀ with confidence intervals.

3. Earthworm, Acute Toxicity Test (Adapted from OECD Guideline 207)

  • Objective: To determine the lethal concentration (LC₅₀) of this compound to earthworms in artificial soil over 14 days.

  • Test Organism: Eisenia fetida.

  • Methodology:

    • Prepare artificial soil according to the guideline specifications.

    • Thoroughly mix this compound into the soil to achieve a range of nominal concentrations. A solvent control and a negative control should be included.

    • Introduce a defined number of adult earthworms (e.g., 10) with a well-developed clitellum into each test vessel.

    • Maintain the vessels for 14 days at a controlled temperature (e.g., 20°C) with regular monitoring of soil moisture.

    • At day 7 and day 14, assess mortality and observe any behavioral changes (e.g., burrowing activity).

    • Calculate the 14-day LC₅₀ based on the nominal concentrations.

Visualizations

cluster_ETC Mitochondrial Inner Membrane cluster_Inhibitor C1 Complex I C3 Complex III (Qo site) C1->C3 e- C2 Complex II C2->C3 C4 Complex IV C3->C4 e- ATP ATP Synthase C4->ATP H+ gradient F This compound F->C3 Inhibits Electron Transfer

Caption: this compound's mode of action on the mitochondrial electron transport chain.

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Assessment A Problem Formulation & Test Substance Characterization B Selection of Test Organisms (e.g., Fish, Daphnia, Earthworm) A->B C Protocol Design (e.g., OECD Guidelines) B->C D Range-Finding Test (Determine concentration range) C->D E Definitive Toxicity Test (Multiple concentrations & controls) D->E F Data Collection (Mortality, Sublethal Effects) E->F G Statistical Analysis (Calculate LC50 / EC50 / NOEC) F->G I Risk Characterization (Compare Toxicity to Exposure) G->I H Exposure Assessment (Predict Environmental Concentration) H->I

Caption: A generalized workflow for ecotoxicity testing and risk assessment.

cluster_source Source Reduction cluster_pathway Pathway Interruption cluster_receptor Receptor Protection & Remediation Start Potential for Non-Target Organism Exposure A1 Use Alternative, Less Toxic Compounds Start->A1 A2 Reduce Application Rate & Frequency Start->A2 A3 Integrated Pest Management (IPM) Start->A3 End Mitigated Risk to Non-Target Organisms A1->End B1 Establish No-Spray Buffer Zones A2->B1 B2 Use Drift-Reducing Nozzles A2->B2 A3->End B3 Create Retention Ponds to Capture Runoff B1->B3 B1->End B2->End C2 Bioremediation of Contaminated Soil/Water B3->C2 C1 Enhance Soil Health (Organic Matter, Microbial Activity) C1->C2 C2->End C3 Phytoremediation (Use of plants to degrade)

Caption: A logical flow of mitigation strategies for non-target organism protection.

Technical Support Center: Improving the Efficacy of Fluacrypyrim Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Fluacrypyrim formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mode of action is the inhibition of the mitochondrial complex III electron transport chain at the Qo site.[1][2] This disruption of cellular respiration is effective against various fungal pathogens and mites.[1][3] Additionally, this compound has been identified as an inhibitor of STAT3 activation and can modulate the p53-PUMA signaling pathway, which is involved in apoptosis.[4]

Q2: Why am I observing poor solubility of this compound in my aqueous-based formulation?

A2: this compound has very low water solubility, which can lead to difficulties in achieving the desired concentration and bioavailability in aqueous formulations.[1] To improve solubility, consider using co-solvents, surfactants, or developing alternative formulation types such as suspension concentrates (SCs) or emulsifiable concentrates (ECs).

Q3: My this compound suspension concentrate (SC) is showing signs of instability (e.g., sedimentation, aggregation). What are the possible causes and solutions?

A3: Instability in SC formulations can be caused by several factors:

  • Inadequate particle size reduction: If the active ingredient particles are too large, they will settle more quickly.

  • Poor choice of wetting or dispersing agents: These are crucial for preventing particle agglomeration.

  • Improper viscosity of the continuous phase: A rheology modifier is often needed to create a stable suspension.[5]

  • Crystal growth: This can occur if the active ingredient has some partial solubility in the aqueous phase, especially with temperature fluctuations.[6]

Solutions include optimizing the milling process to achieve a smaller and more uniform particle size, screening different wetting and dispersing agents, and incorporating a suitable rheology modifier.[5][7]

Q4: I am having trouble with the stability of my this compound emulsifiable concentrate (EC) formulation, observing phase separation. What should I investigate?

A4: Phase separation in EC formulations can result from:

  • Incompatible solvent and active ingredient: The active ingredient must be fully soluble in the solvent over the expected temperature range.

  • Inappropriate emulsifier system: A balanced combination of emulsifiers is necessary to form a stable emulsion upon dilution with water.

  • Water contamination: The presence of water in the concentrate can lead to premature instability.

Ensure the chosen solvent can fully dissolve this compound and consider using a blend of anionic and non-ionic emulsifiers to improve stability.[4]

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity in In Vitro/In Vivo Experiments
Potential Cause Troubleshooting Step
Poor Bioavailability The low aqueous solubility of this compound may limit its availability to the target. Review your formulation strategy. For aqueous systems, consider micronization or the use of solubilizing excipients. For oral administration studies, an amorphous solid dispersion could be explored.
Formulation Instability The formulation may not be stable under experimental conditions (e.g., temperature, pH of the medium). Conduct stability studies of your formulation under the relevant experimental conditions.
Inaccurate Dosing Due to sedimentation in suspensions or phase separation in emulsions, the actual concentration of this compound being administered may be inconsistent. Ensure thorough mixing of the formulation immediately before each use.
Issue 2: Physical Instability of Formulations During Storage
Potential Cause Troubleshooting Step
Particle Aggregation in Suspensions Insufficient repulsive forces between particles. Optimize the dispersant type and concentration. Also, ensure the particle size is sufficiently small and the distribution is narrow.
"Creaming" or Sedimentation in Emulsions Density difference between the oil and water phases and/or large droplet size. Adjust the density of the continuous phase or use a more effective emulsifier system to reduce droplet size.
Crystal Growth Ostwald ripening, where larger particles grow at the expense of smaller ones, can occur if the active ingredient has slight solubility in the continuous phase. Select a formulation system where this compound has minimal solubility or include a crystal growth inhibitor.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility (mg/L) at 20°CReference
Water (pH 7)0.344[1]
Acetone278,000[1]
Methanol27,100[1]
Ethanol15,100[1]

Table 2: Example Stability Data of a Pesticide in Aqueous Solution (Illustrative)

No specific public data on the degradation kinetics of this compound under varying pH and temperature was found. The following table is a template illustrating the type of data that should be generated experimentally.

pHTemperature (°C)Half-life (t1/2) in daysDegradation Rate Constant (k) (day-1)
425> 100< 0.0069
725500.0139
925150.0462
740200.0347

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension Concentrate (SC)

This protocol is a general guideline for preparing a lab-scale SC formulation.

Materials:

  • This compound technical grade (solid)

  • Wetting agent (e.g., a sodium lignosulfonate)

  • Dispersing agent (e.g., a naphthalene sulfonate condensate)

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent

  • Preservative

  • Deionized water

Procedure:

  • Prepare the aqueous phase: In a beaker, dissolve the antifreeze and preservative in the required amount of deionized water.

  • Prepare the mill base: To the aqueous phase, add the wetting agent and dispersing agent and mix until fully dissolved.

  • Slowly add the this compound technical powder to the mill base under high shear mixing to form a slurry. Add the antifoaming agent.

  • Milling: Transfer the slurry to a bead mill. Mill until the desired particle size distribution is achieved (typically D90 < 10 µm). Monitor particle size periodically during milling.

  • Final formulation: After milling, slowly add the thickener (pre-hydrated if necessary) under gentle agitation until the desired viscosity is reached.

Protocol 2: Particle Size Analysis of a this compound SC Formulation

Instrumentation: Laser Diffraction Particle Size Analyzer

Procedure:

  • Sample preparation: Add a small amount of the SC formulation to a suitable dispersant (e.g., water with a small amount of surfactant) in the instrument's dispersion unit.

  • Dispersion: Apply sonication to break up any loose agglomerates and ensure a good dispersion of the primary particles.

  • Measurement: Perform the particle size measurement according to the instrument's instructions. The measurement should be repeated at least three times to ensure reproducibility.

  • Data analysis: Report the particle size distribution, including the D10, D50, and D90 values.

Protocol 3: Stability Testing of this compound Formulations

Procedure:

  • Accelerated Stability: Store samples of the formulation at an elevated temperature (e.g., 54°C) for 14 days.

  • Long-term Stability: Store samples at room temperature (e.g., 25°C) and refrigerated conditions (e.g., 4°C) for an extended period (e.g., 6 months to 2 years).

  • Analysis: At specified time points, analyze the samples for:

    • Active ingredient concentration: Use a validated HPLC method to determine if there is any chemical degradation.

    • Physical properties: For SCs, assess for sedimentation, syneresis, and changes in particle size distribution and viscosity. For ECs, check for phase separation.

    • pH: Measure any changes in the formulation's pH.

Protocol 4: HPLC Assay for this compound in Formulations

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve/disperse it in a known volume of acetonitrile. Dilute as necessary to fall within the concentration range of the calibration standards. Filter the sample solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binds to promoter Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) DNA->Gene_Expression Transcription This compound This compound This compound->STAT3_active Inhibits Phosphorylation

Caption: this compound inhibits the STAT3 signaling pathway.

p53_PUMA_Pathway DNA_Damage DNA Damage (e.g., Irradiation) p53 p53 Activation DNA_Damage->p53 PUMA PUMA Expression p53->PUMA Upregulates Bcl2 Anti-apoptotic Bcl-2 proteins PUMA->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase Caspase Activation Cytochrome_c->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->PUMA Downregulates Expression

Caption: this compound's role in the p53-PUMA apoptosis pathway.

References

Technical Support Center: Addressing Fluacrypyrim Photostability for Field Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on addressing the photostability of Fluacrypyrim for field applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design, execution, and interpretation of photostability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a fungicide and acaricide used in agricultural applications.[1] Like many organic molecules, it can be susceptible to degradation upon exposure to sunlight, a process known as photodegradation. This degradation can lead to a loss of efficacy and the formation of potentially unwanted degradation products. Therefore, understanding and mitigating photostability issues are crucial for ensuring its effectiveness and safety in field applications.

Q2: What are the potential chemical moieties of this compound susceptible to photodegradation?

Based on its chemical structure, several functional groups in the this compound molecule could be susceptible to photochemical reactions. These include:

  • The Pyrimidine Ring: Pyrimidine-based fungicides can undergo various photo-induced reactions, including oxidation and rearrangement.[2][3]

  • The Acrylate Group: The carbon-carbon double bond in the acrylate moiety is a chromophore that can absorb UV radiation and undergo reactions such as isomerization, cyclization, or polymerization.[4][5][6]

  • Ether Linkages: The ether linkages in the molecule could be susceptible to photo-cleavage.

  • Trifluoromethyl Group: While generally stable, this group can influence the electronic properties of the pyrimidine ring and potentially affect its photoreactivity.

Q3: What are the typical first steps in assessing the photostability of this compound?

The initial assessment of this compound's photostability should follow a systematic approach as outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.[7][8][9] This involves:

  • Forced Degradation Studies: Exposing a solution or a thin film of this compound to high-intensity light to rapidly identify potential degradation pathways and degradation products.[9][10]

  • Confirmatory Studies: Testing under standardized conditions of light exposure to determine the actual rate of degradation under conditions simulating real-world exposure.[8][9]

A dark control, protected from light but exposed to the same temperature and humidity, should always be included to differentiate between photodegradation and thermal degradation.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed in forced degradation study. - Insufficient light exposure (intensity or duration).- The compound is highly photostable under the tested conditions.- Analytical method is not sensitive enough to detect small changes.- Increase the intensity and/or duration of light exposure according to ICH Q1B guidelines.- Confirm the performance of the light source using a calibrated radiometer/lux meter.- Validate the analytical method to ensure it is stability-indicating.
High variability in replicate samples. - Uneven light exposure across samples.- Inconsistent sample preparation.- Temperature fluctuations in the photostability chamber.- Ensure uniform positioning of samples within the photostability chamber.- Use a validated and standardized sample preparation protocol.- Monitor and control the temperature within the chamber. Place dark controls alongside exposed samples.[7]
Unexpected peaks in the chromatogram of the dark control. - Thermal degradation is occurring.- Contamination of the sample or solvent.- Investigate the thermal stability of this compound at the experimental temperature.- Use high-purity solvents and handle samples carefully to avoid contamination.
Difficulty in identifying degradation products. - Low concentration of degradation products.- Co-elution of degradation products with the parent compound or other peaks.- Lack of appropriate analytical standards.- Concentrate the sample after degradation to increase the concentration of degradation products.- Optimize the chromatographic method (e.g., change mobile phase, gradient, or column) to improve resolution.- Utilize mass spectrometry (LC-MS/MS) for structural elucidation of unknown peaks.
Formulation appears to degrade faster than the active ingredient alone. - Excipients in the formulation may be acting as photosensitizers.- pH of the formulation may promote photodegradation.- Evaluate the photostability of the individual excipients and the placebo formulation.- Investigate the effect of pH on the photostability of this compound.- Consider adding a UV absorber or an antioxidant to the formulation.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

Objective: To identify potential photodegradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v). The solvent should be transparent in the UV-Vis region of the light source.

  • Light Exposure:

    • Transfer the solution into a chemically inert and transparent container (e.g., quartz cuvette).

    • Expose the sample to a light source capable of emitting both UV and visible light, as specified in ICH Q1B (e.g., a xenon arc lamp or a metal halide lamp).[11] The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[8]

    • Simultaneously, prepare a dark control by wrapping an identical sample in aluminum foil and placing it in the same environmental conditions.[7]

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating UPLC-PDA method. A suitable starting point for the method is a C18 column with a gradient elution of water and acetonitrile, monitoring at 251 nm.

    • For identification of degradation products, utilize UPLC-MS/MS.

Protocol 2: Confirmatory Photostability Study of a this compound Formulation

Objective: To evaluate the photostability of a formulated this compound product under standardized conditions.

Methodology:

  • Sample Preparation:

    • Apply a thin layer of the formulated product (e.g., suspension concentrate) onto an inert surface (e.g., glass plate) to simulate field application. The thickness should be uniform.

    • Prepare multiple samples for exposure and dark controls.

  • Light Exposure:

    • Place the samples in a photostability chamber that complies with ICH Q1B guidelines.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

    • Place dark control samples, protected from light, in the same chamber to monitor for any changes not induced by light.[7]

  • Sample Extraction and Analysis:

    • At the end of the exposure period, extract the active ingredient and any degradation products from the inert surface using a suitable solvent.

    • Analyze the extracts using a validated UPLC-PDA or UPLC-MS/MS method to quantify the remaining this compound and identify and quantify any major degradation products.

Data Presentation

Table 1: Example Data from a Forced Photodegradation Study of this compound in Solution

Time (hours)This compound Concentration (mg/mL) - ExposedThis compound Concentration (mg/mL) - Dark Control% DegradationNumber of Degradation Products Detected
01.001.0000
20.920.9981
40.850.99152
80.730.98273
240.550.98454

Table 2: Example Data from a Confirmatory Photostability Study of a this compound Formulation

SampleInitial this compound Content (%)Final this compound Content (%)% DegradationMajor Degradation Product(s) (% of initial)
Exposed100919DP1: 3.5%, DP2: 2.1%
Dark Control100991Not Detected

Visualizations

Proposed Photodegradation Pathway of this compound

The following diagram illustrates a plausible photodegradation pathway for this compound based on its chemical structure and known photochemical reactions of related compounds. The primary degradation routes may involve isomerization of the acrylate double bond, cleavage of the ether linkage, and hydroxylation of the pyrimidine or phenyl rings.

G This compound This compound Isomer Z-Isomer of Acrylate This compound->Isomer Photoisomerization EtherCleavage Ether Bond Cleavage Products This compound->EtherCleavage Photocleavage HydroxylatedPyrimidine Hydroxylated Pyrimidine Derivative This compound->HydroxylatedPyrimidine Photo-hydroxylation HydroxylatedPhenyl Hydroxylated Phenyl Derivative This compound->HydroxylatedPhenyl Photo-hydroxylation FurtherDegradation Further Degradation Products Isomer->FurtherDegradation EtherCleavage->FurtherDegradation HydroxylatedPyrimidine->FurtherDegradation HydroxylatedPhenyl->FurtherDegradation

Caption: Proposed photodegradation pathways for this compound.

Experimental Workflow for Photostability Testing

This workflow outlines the key steps involved in conducting a comprehensive photostability assessment of this compound, from initial planning to final data analysis, in accordance with ICH Q1B guidelines.

G cluster_planning 1. Planning & Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_reporting 4. Reporting & Mitigation Plan Develop Study Protocol (ICH Q1B) Prepare Prepare Samples (Active & Formulation) & Dark Controls Plan->Prepare Forced Forced Degradation Study (High Intensity) Prepare->Forced Confirmatory Confirmatory Study (Standardized Conditions) Prepare->Confirmatory Extract Sample Extraction Forced->Extract Confirmatory->Extract Analyze UPLC-PDA/MS Analysis Extract->Analyze Identify Identify & Quantify Degradation Products Analyze->Identify Report Summarize Data & Report Findings Identify->Report Mitigate Develop Mitigation Strategies (e.g., Formulation with Stabilizers) Report->Mitigate

Caption: Workflow for this compound photostability testing.

References

Validation & Comparative

A Comparative Efficacy Analysis of Fluacrypyrim and Other Leading Acaricides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acaricidal efficacy of Fluacrypyrim with other widely used alternatives, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.

Mechanism of Action

Understanding the mode of action is critical for effective and sustainable pest management, particularly in strategies to mitigate resistance. The acaricides compared in this guide employ diverse mechanisms to control mite populations.

  • This compound: This acaricide is a strobilurin analog that functions as a mitochondrial complex III electron transport inhibitor.[1] It specifically targets the Qo site of cytochrome b, disrupting the mite's cellular respiration and leading to mortality.[1]

  • Bifenazate: A carbazate acaricide, bifenazate's primary mode of action is the disruption of the mitochondrial electron transport chain at complex III.[2][3] Additionally, it acts as a positive allosteric modulator of the GABA-gated chloride channel in the mite's nervous system, leading to paralysis and death.[4]

  • Etoxazole: This acaricide acts as a mite growth regulator.[5] It inhibits the process of chitin biosynthesis, a crucial component of the mite's exoskeleton.[6][7] This disruption of the molting process is most effective against eggs, larvae, and nymphs.[5][6]

  • Acequinocyl: Belonging to the quinoline class of miticides, acequinocyl inhibits electron transfer at the mitochondrial level.[8] It specifically binds to the Qo center of Complex III in the mitochondria of mite cells, disrupting cellular respiration.[1][9]

  • Spirodiclofen: As a member of the tetronic acid class, spirodiclofen inhibits lipid biosynthesis in mites.[10] It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which plays a key role in fatty acid synthesis.[6] This disruption of lipid metabolism affects mite development and reproduction.[10]

Comparative Efficacy Data

The following table summarizes the available median lethal concentration (LC50) values for the selected acaricides against the two-spotted spider mite (Tetranychus urticae), a common and economically important pest. It is important to note that direct comparative studies under identical conditions are limited, and LC50 values can vary depending on the mite strain, life stage tested, and specific bioassay conditions.

AcaricideTarget Mite SpeciesLC50 Value (ppm)Life StageCitation(s)
This compound Tetranychus urticaeData Not AvailableAdult Female
Bifenazate Tetranychus urticae26.54Adult Female[11]
Tetranychus urticae112.18Adult Female[12]
Etoxazole Tetranychus urticae0.08 - 0.43Egg[13]
Acequinocyl Tetranychus urticae15.49 - 176Adult Female[14]
Spirodiclofen Tetranychus urticae11.95Adult Female[15]
Tetranychus urticae55.189Adult Female[16]
Tetranychus urticae0.86Egg[15]

Experimental Protocols

A standardized bioassay protocol is essential for the accurate and reproducible assessment of acaricide efficacy. The leaf dip bioassay is a commonly used method for evaluating the toxicity of acaricides to mites.

Standardized Leaf Dip Bioassay Protocol

1. Mite Rearing:

  • Maintain a susceptible laboratory strain of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled environmental conditions (e.g., 25±1°C, 60±5% relative humidity, 16:8 hour light:dark photoperiod).

2. Preparation of Acaricide Solutions:

  • Prepare a stock solution of the technical grade acaricide in an appropriate solvent (e.g., acetone).

  • Make a series of serial dilutions from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting. A control solution containing only distilled water and the surfactant should also be prepared.

3. Bioassay Procedure:

  • Excise leaf discs (approximately 3 cm in diameter) from untreated host plant leaves.

  • Immerse each leaf disc in the respective acaricide dilution or control solution for a standardized period (e.g., 5-10 seconds) with gentle agitation.

  • Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.

  • Place each dried leaf disc, abaxial side up, on a water-saturated cotton pad in a Petri dish.

  • Transfer a standardized number of adult female mites (e.g., 20-30) onto each treated leaf disc using a fine camel-hair brush.

  • Seal the Petri dishes with ventilated lids to allow for air exchange while preventing mite escape.

  • Maintain the bioassay units under the same controlled environmental conditions as the mite rearing.

4. Data Collection and Analysis:

  • Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment under a stereomicroscope. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LC50 values and their 95% confidence limits using probit analysis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and a typical experimental workflow.

fluacrypyrim_moa This compound Mechanism of Action cluster_mito Mitochondrial Inner Membrane cluster_c3 Complex III Subunits C1 Complex I C3 Complex III (Cytochrome bc1 complex) C1->C3 e- C2 Complex II C2->C3 e- C4 Complex IV C3->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient Qo Qo Site Qi Qi Site This compound This compound This compound->Qo Inhibition

Caption: this compound inhibits Complex III at the Qo site.

bifenazate_moa Bifenazate Mechanism of Action cluster_neuron Postsynaptic Neuron Membrane GABA_Receptor GABA-gated Cl- Channel Cl_in Cl- Influx GABA_Receptor->Cl_in Opens Channel GABA GABA GABA->GABA_Receptor Binds Hyperpolarization Hyperpolarization (Paralysis) Cl_in->Hyperpolarization Leads to Bifenazate Bifenazate Bifenazate->GABA_Receptor Positive Allosteric Modulation

Caption: Bifenazate modulates the GABA receptor.

etoxazole_moa Etoxazole Mechanism of Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting Exoskeleton->Molting Etoxazole Etoxazole Etoxazole->Chitin_Synthase Inhibition

Caption: Etoxazole inhibits chitin biosynthesis.

spirodiclofen_moa Spirodiclofen Mechanism of Action Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids Lipid_Metabolism Lipid Metabolism & Mite Development Fatty_Acids->Lipid_Metabolism Spirodiclofen Spirodiclofen Spirodiclofen->ACCase Inhibition

Caption: Spirodiclofen inhibits lipid biosynthesis.

acequinocyl_moa Acequinocyl Mechanism of Action cluster_mito Mitochondrial Inner Membrane cluster_c3 Complex III Subunits C1 Complex I C3 Complex III (Cytochrome bc1 complex) C1->C3 e- C2 Complex II C2->C3 e- C4 Complex IV C3->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient Qo Qo Site Qi Qi Site Acequinocyl Acequinocyl Acequinocyl->Qo Inhibition

Caption: Acequinocyl inhibits Complex III at the Qo site.

experimental_workflow Leaf Dip Bioassay Experimental Workflow start Start: Mite Rearing prep Prepare Acaricide Dilutions start->prep dip Leaf Dip Bioassay prep->dip incubation Incubation under Controlled Conditions dip->incubation mortality Mortality Assessment incubation->mortality analysis Data Analysis (Probit) mortality->analysis end End: Determine LC50 analysis->end

Caption: A typical workflow for a leaf dip bioassay.

Conclusion

This compound presents a valuable mode of action for mite control through the inhibition of mitochondrial complex III. Its efficacy, when compared with other leading acaricides such as bifenazate, etoxazole, acequinocyl, and spirodiclofen, highlights the importance of a diverse arsenal of chemical controls to manage resistance. The selection of an appropriate acaricide should be based on a comprehensive understanding of its mechanism of action, efficacy against the target pest, and its fit within an integrated pest management (IPM) program that includes rotation of different chemical classes. Further direct comparative studies are warranted to provide a more definitive ranking of the efficacy of these compounds under various field and laboratory conditions.

References

Fluacrypyrim versus other mitochondrial complex III inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Fluacrypyrim and Other Mitochondrial Complex III Inhibitors for Researchers.

This guide provides an objective comparison of this compound with other mitochondrial complex III inhibitors, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

Introduction to Mitochondrial Complex III

Mitochondrial Complex III, also known as the cytochrome bc1 complex, is a critical enzyme in the mitochondrial electron transport chain (ETC).[1] It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled with the pumping of protons across the inner mitochondrial membrane.[1][2] This action generates a proton gradient that is essential for the production of ATP through oxidative phosphorylation.[1]

Inhibitors of Complex III disrupt this vital process by binding to specific sites within the complex, thereby blocking electron flow, diminishing the proton gradient, and impairing ATP synthesis.[1] This disruption can also lead to the formation of reactive oxygen species (ROS), which can cause cellular damage.[1] The two primary inhibitory sites within Complex III are the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[1]

This compound: A Profile

This compound is a synthetic acaricide belonging to the strobilurin analogue class of compounds.[3][4] Its primary application is in agriculture for controlling various mite species.[3]

Mechanism of Action: this compound functions as a mitochondrial electron transport inhibitor by specifically targeting the Qo site of Complex III.[3][5] By binding to this site, it blocks the transfer of electrons from ubiquinol, effectively halting the respiratory chain.

Chemical Structure:

  • IUPAC Name: methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate[6]

  • Molecular Formula: C20H21F3N2O5[6]

  • Molecular Weight: 426.4 g/mol [6]

Comparison of Mitochondrial Complex III Inhibitors

Mitochondrial Complex III inhibitors can be broadly categorized based on their binding location—the Qo site or the Qi site. This compound is a Qo site inhibitor.

Qo Site Inhibitors

These inhibitors bind to the outer, positive side of the inner mitochondrial membrane, preventing the oxidation of ubiquinol.

  • Strobilurins (e.g., Azoxystrobin, Pyraclostrobin, Picoxystrobin): This is a major class of fungicides used extensively in agriculture.[7] Like this compound, they are Qo inhibitors.[8] Their primary mechanism involves inhibiting mitochondrial respiration in fungi.[7]

  • Stigmatellin and Myxothiazol: These are potent and well-characterized Qo site inhibitors commonly used in research to study the function of Complex III.[1][9] Myxothiazol has been shown to inhibit Complex I at higher concentrations.[9]

  • Other Acaricides (e.g., Acequinocyl, Bifenazate, Hydramethylnon): These compounds share a similar mode of action with this compound, targeting the Qo site of Complex III to exert their acaricidal effects.[5][10]

Qi Site Inhibitors

These compounds bind to the inner, negative side of the inner mitochondrial membrane, blocking the reduction of ubiquinone.

  • Antimycin A: A classic and highly potent Qi site inhibitor, Antimycin A is widely used as a research tool to completely block the electron transport chain at Complex III.[1][11] It is a common component in mitochondrial activity assay kits.[12]

  • Atovaquone: This inhibitor is a clinically significant drug used in the treatment of parasitic diseases, most notably malaria and Pneumocystis pneumonia.[1][2] It selectively targets the Complex III of the parasites.[1]

  • Flometoquin: A more recent development, Flometoquin is a novel insecticide that acts as a Qi inhibitor.[13] Its deacylated metabolite is the active form that specifically inhibits Complex III activity.[13]

Data Presentation

The following tables summarize the key characteristics of this compound and other selected mitochondrial complex III inhibitors.

Table 1: Comparison of Mitochondrial Complex III Inhibitors

InhibitorClassBinding SitePrimary UseTarget Organism(s)
This compound Strobilurin AnalogueQoAcaricideMites
Azoxystrobin StrobilurinQoFungicideFungi
Myxothiazol Natural ProductQoResearch ToolVarious (in vitro)
Acequinocyl NaphthoquinoneQoAcaricideMites
Antimycin A Natural ProductQiResearch ToolVarious (in vitro)
Atovaquone NaphthoquinoneQiAntiprotozoal DrugPlasmodium falciparum, Pneumocystis jirovecii
Flometoquin QuinolineQiInsecticideInsects

Table 2: Chemical Information of Select Inhibitors

InhibitorMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compound C20H21F3N2O5426.49954185[6]
Azoxystrobin C22H17N3O5403.43033833
Myxothiazol C25H33N3O3S2487.75287900
Antimycin A1 C28H40N2O9548.66253
Atovaquone C22H19ClO3366.82264

Experimental Protocols

Mitochondrial Complex III Activity Assay (Spectrophotometric)

This protocol outlines a common method for measuring the activity of Mitochondrial Complex III in isolated mitochondria, adapted from commercially available kits.[12][14] The assay quantifies the reduction of cytochrome c, which is catalyzed by Complex III.

1. Materials and Reagents:

  • Isolated mitochondria

  • Complex III Assay Buffer (e.g., containing potassium phosphate, EDTA)

  • Substrate: Oxidized Cytochrome c

  • Reducing Agent: Dithiothreitol (DTT)

  • Inhibitor Control: Antimycin A (a Qi inhibitor) or another known Complex III inhibitor

  • Test Compounds (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer capable of kinetic reads at 550 nm

2. Sample Preparation:

  • Isolate mitochondria from cells or tissues using a standard procedure (e.g., differential centrifugation).

  • Determine the protein concentration of the mitochondrial preparation using a method like the Bradford assay.[12]

  • Keep isolated mitochondria on ice. For the assay, dilute the mitochondrial sample to a suitable concentration (e.g., 1-10 µg of protein per well) in the Complex III Assay Buffer.[14]

3. Assay Procedure:

  • Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, this will typically include the assay buffer and other components as specified by the kit.

  • Plate Setup:

    • Sample Wells: Add the diluted mitochondrial sample to the wells.

    • Inhibitor Control Wells: Add the mitochondrial sample and a known inhibitor (e.g., Antimycin A) to control for non-Complex III activity.

    • Test Compound Wells: Add the mitochondrial sample and the desired concentration of the test compound (e.g., this compound).

  • Initiating the Reaction: Add the substrate (oxidized cytochrome c) to all wells to start the reaction.[14]

  • Measurement: Immediately begin reading the absorbance at 550 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes at room temperature.[14] The increase in absorbance corresponds to the reduction of cytochrome c.

4. Data Analysis:

  • Calculate the rate of change in absorbance (ΔA550/min) for each well.

  • Subtract the rate of the inhibitor control wells from the sample wells to determine the specific activity of Complex III.

  • The activity is typically expressed in units, where one unit is the amount of enzyme that reduces 1.0 µmol of cytochrome c per minute.[12]

Mandatory Visualizations

G cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibitors Complex III Inhibitors C1 Complex I UQ Ubiquinone (UQ/UQH2) C1->UQ C2 Complex II C2->UQ C3 Complex III (Cytochrome bc1) UQ->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 C5 ATP Synthase C4->C5 Qo Qo Site Inhibitors (this compound, Strobilurins, Myxothiazol) Qo->C3 Inhibits UQH2 Oxidation Qi Qi Site Inhibitors (Antimycin A, Atovaquone) Qi->C3 Inhibits UQ Reduction

Caption: Electron transport chain and Complex III inhibitor binding sites.

G cluster_workflow Experimental Workflow: Complex III Inhibition Assay A 1. Isolate Mitochondria (from cells or tissue) B 2. Prepare Reagents (Assay Buffer, Cytochrome c, Inhibitors) A->B C 3. Set up 96-Well Plate - Sample Wells - Inhibitor Control Wells - Test Compound Wells B->C D 4. Add Mitochondrial Sample to appropriate wells C->D E 5. Initiate Reaction (Add Cytochrome c substrate) D->E F 6. Measure Absorbance (550 nm) (Kinetic mode, 30s intervals) E->F G 7. Analyze Data (Calculate reaction rates and % inhibition) F->G

Caption: Workflow for a mitochondrial Complex III activity assay.

References

Validating the In Vivo Anti-Cancer Potential of Fluacrypyrim: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-cancer effects of Fluacrypyrim, a recognized STAT3 inhibitor, benchmarked against other STAT3-targeting compounds in the context of hematological malignancies. The data presented is compiled from preclinical studies to offer an objective overview of performance and methodologies.

Comparative Efficacy of STAT3 Inhibitors in Hematological Malignancies

The following table summarizes the in vivo efficacy of this compound and other notable STAT3 inhibitors in preclinical models of hematological cancers. It is important to note that the primary in vivo study available for this compound focuses on its radioprotective effects by mitigating hematopoietic injury, which is a critical aspect of cancer therapy, particularly in hematological malignancies.[1][2][3] Its anti-tumor effects are attributed to its established role as a STAT3 inhibitor.[2][3]

Compound Cancer Model Animal Model Dosage and Administration Key Findings Reference
This compound (FAPM) Hematopoietic Injury (in the context of cancer treatment)Mice (C57BL/6J)50 mg/kg, intraperitoneal injectionPromoted survival after lethal irradiation; enhanced recovery of hematopoietic stem and progenitor cells.[1][2][3]Molecules (2024)[1][2][3]
Cryptotanshinone Diffuse Large B-cell Lymphoma (DLBCL)NOD-SCID Mice (SUDHL-4 xenograft)Low-dose and high-dose groups (specific doses not stated)Significantly inhibited xenograft tumor growth and weight; more pronounced effect at higher doses.Chinese Pharmaceutical Journal (2023)
Stattic T-cell Acute Lymphoblastic Leukemia (T-ALL)Xenograft Mouse ModelUp to 30 mg/kgMarkedly inhibited tumor growth, with the greatest effect at the highest dose.[4][5]Spandidos Publications (2024)[4][5]
Napabucasin Diffuse Large B-cell Lymphoma (DLBCL)N/A (In vivo studies mentioned)N/AShowed suppressive efficacy as a monotherapy in vivo without obvious toxicity.[6]Cancer Letters (2020)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.

This compound: Radioprotective Efficacy in an In Vivo Irradiation Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Drug Administration: this compound (FAPM) was administered via intraperitoneal injection at a dosage of 50 mg/kg.[1]

  • Irradiation: Mice were subjected to total body irradiation (TBI).

  • Efficacy Evaluation:

    • Survival Study: Monitoring of survival rates post-lethal irradiation.

    • Hematopoietic Recovery: Analysis of peripheral blood cell counts (platelets, white blood cells, red blood cells) at various time points post-sublethal irradiation.[3]

    • Hematopoietic Stem and Progenitor Cell (HSPC) Analysis: Bone marrow mononuclear cells were isolated and analyzed for HSPC populations using flow cytometry.

    • Colony-Forming Unit (CFU) Assay: Bone marrow cells were cultured to assess the colony-forming ability of hematopoietic progenitors.

  • Mechanism of Action Analysis: The expression of genes related to the p53-PUMA pathway in bone marrow mononuclear cells was evaluated using qPCR and Western blot to assess apoptosis.[1]

Cryptotanshinone: Anti-Tumor Efficacy in a DLBCL Xenograft Model
  • Cell Line: SUDHL-4 (Diffuse Large B-cell Lymphoma).

  • Animal Model: NOD-SCID mice.

  • Tumor Implantation: Establishment of a xenograft tumor model.

  • Drug Administration: Mice were divided into a model group, a low-dose Cryptotanshinone group, and a high-dose Cryptotanshinone group (specific dosages not detailed in the abstract).

  • Efficacy Evaluation:

    • Tumor Growth: Measurement of tumor volume and weight.

    • Biomarker Analysis: Evaluation of the expression of p-STAT3, IL-6, IL-10, IL-12, TGF-β, CCL2, VEGF, and EMT markers in tumor tissue.

Stattic: Anti-Tumor Efficacy in a T-ALL Xenograft Model
  • Animal Model: Xenograft mouse model of T-cell Acute Lymphoblastic Leukemia.[4][5]

  • Drug Administration: Stattic administered at doses up to 30 mg/kg.[4][5]

  • Efficacy Evaluation:

    • Tumor Growth: Monitoring and measurement of tumor growth inhibition.[4][5]

    • Mechanism of Action Analysis (In Vitro): Assessment of STAT3 phosphorylation, apoptosis, and autophagy in T-ALL cell lines (CCRF-CEM and Jurkat) via Western blotting and flow cytometry.[4][5]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

STAT3 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation & Binding Inhibitors This compound, Cryptotanshinone, Stattic, Napabucasin Inhibitors->STAT3_inactive Inhibition of Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription

Caption: The STAT3 signaling pathway and the inhibitory action of this compound and other STAT3 inhibitors.

In_Vivo_Anti_Cancer_Workflow start Start: Select Cancer Model (e.g., Hematological Malignancy) cell_culture 1. Cell Culture (e.g., SUDHL-4, CCRF-CEM) start->cell_culture animal_model 2. Animal Model Selection (e.g., NOD-SCID mice) cell_culture->animal_model tumor_implantation 3. Tumor Cell Implantation (Xenograft Model) animal_model->tumor_implantation treatment_groups 5. Group Assignment (Vehicle Control, Treatment Groups) tumor_implantation->treatment_groups drug_prep 4. Drug Preparation (this compound, etc.) drug_prep->treatment_groups drug_admin 6. Drug Administration (e.g., Intraperitoneal Injection) treatment_groups->drug_admin monitoring 7. Monitor Tumor Growth & Animal Health drug_admin->monitoring data_collection 8. Data Collection (Tumor Volume, Body Weight) monitoring->data_collection endpoint 9. Endpoint Analysis (Tumor Excision, Biomarker Analysis) data_collection->endpoint data_analysis 10. Statistical Analysis endpoint->data_analysis conclusion Conclusion: Evaluate Anti-Cancer Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for in vivo validation of anti-cancer compounds.

References

Comparative Analysis of Fluacrypyrim and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fungicide and acaricide Fluacrypyrim and its analogs. It delves into their mechanisms of action, biological activities, and includes supporting experimental data and protocols to facilitate further research and development.

This compound is a synthetic compound belonging to the strobilurin class of agrochemicals, known for its efficacy against a variety of fungal pathogens and mites. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at the Quinone 'outside' (Qo) site of Complex III (cytochrome bc1 complex), thereby disrupting cellular respiration and leading to pest death.[1][2][3] Beyond this primary mechanism, research has indicated that this compound also modulates intracellular signaling pathways, including the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) and the p53-PUMA pathway, suggesting a broader biological impact.

This guide aims to provide a comparative overview of this compound and related compounds, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Data Presentation: A Comparative Look at Biological Activity

Table 1: Acaricidal Activity of this compound and a Structurally Related Compound

CompoundTarget SpeciesLife StageLC50 (mg/L)
This compoundTetranychus cinnabarinusAdult4.178
Analog 4j¹Tetranychus cinnabarinusAdult5.324

¹Analog 4j is a phenyl methoxyacrylate containing a 2-alkenylthiopyrimidine moiety.

Table 2: Fungicidal Activity of β-Methoxyacrylate Analogs against Various Phytopathogenic Fungi

Compound IDRhizoctonia solani (% inhibition @ 0.1 µg/mL)
5c 98.94
7a 83.40
6c 71.40
3b 65.87
Pyraclostrobin (Commercial Fungicide)Not specified in the same study

Note: The compounds listed in Table 2 are strobilurin analogues containing arylpyrazole rings and are not direct derivatives of this compound. The data is presented to illustrate the range of activity within this class of compounds.

Experimental Protocols: Methodologies for Key Assays

To ensure the reproducibility and validation of the findings related to this compound and its analogs, this section provides detailed protocols for the key experiments cited.

Mitochondrial Complex III Activity Assay

This assay measures the enzymatic activity of the mitochondrial complex III, the primary target of this compound.

Materials:

  • Isolated mitochondria from target organisms (fungal cells or mite tissues)

  • Complex III Assay Buffer

  • Cytochrome c (substrate)

  • DTT (dithiothreitol)

  • Antimycin A (Complex III inhibitor)

  • 96-well microplate reader

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target organism using standard differential centrifugation protocols.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA protein assay.

  • Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

    • Sample wells: Mitochondrial sample, Complex III Assay Buffer, and Cytochrome c.

    • Inhibitor control wells: Mitochondrial sample, Complex III Assay Buffer, Cytochrome c, and Antimycin A.

    • Blank wells: Complex III Assay Buffer and Cytochrome c.

  • Initiation and Measurement: Initiate the reaction by adding the mitochondrial sample. Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Data Analysis: Calculate the rate of cytochrome c reduction for each well. The specific activity of Complex III is determined by subtracting the rate of the inhibitor control from the rate of the sample and normalizing to the protein concentration.

STAT3 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated STAT3, a key indicator of its activation state, which can be inhibited by this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound or its analogs for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

p53-PUMA Pathway Analysis (Western Blot)

This method is used to assess the expression levels of key proteins in the p53-PUMA apoptotic pathway, which can be modulated by this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer

  • Primary antibodies: anti-p53, anti-PUMA, anti-Bax, anti-Noxa, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the STAT3 phosphorylation assay protocol.

  • Electrophoresis and Transfer: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, PUMA, Bax, and Noxa overnight at 4°C.

  • Detection: Following incubation with the appropriate HRP-conjugated secondary antibodies, detect the protein bands using chemiluminescence.

  • Loading Control: Probe the membrane with an antibody for a housekeeping gene (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Signaling_Pathway_Mitochondrial_Respiration cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Increased Production ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibits at Qo site

Caption: Inhibition of Mitochondrial Complex III by this compound.

Signaling_Pathway_Apoptosis cluster_Signal Apoptotic Signaling cluster_Mito Mitochondrial Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activates PUMA PUMA p53->PUMA Upregulates Bax_Noxa Bax / Noxa p53->Bax_Noxa Upregulates Mitochondrion Mitochondrion PUMA->Mitochondrion Bax_Noxa->Mitochondrion Cytochrome_c_release Cytochrome c Release Mitochondrion->Cytochrome_c_release Caspase_Activation Caspase Activation Cytochrome_c_release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->p53 Downregulates This compound->PUMA Downregulates This compound->Bax_Noxa Downregulates

Caption: Modulation of the p53-PUMA Apoptotic Pathway by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action Studies Synthesis Synthesis of This compound Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_vitro_fungicidal In vitro Fungicidal Assay (IC50 determination) Characterization->In_vitro_fungicidal In_vivo_acaricidal In vivo Acaricidal Assay (LC50 determination) Characterization->In_vivo_acaricidal Mito_assay Mitochondrial Complex III Activity Assay Characterization->Mito_assay Signaling_assay STAT3 & p53-PUMA Pathway Analysis Characterization->Signaling_assay Data_analysis Data Analysis & Structure-Activity Relationship In_vitro_fungicidal->Data_analysis In_vivo_acaricidal->Data_analysis Mito_assay->Data_analysis Signaling_assay->Data_analysis

Caption: General Experimental Workflow for Comparative Analysis.

References

A Comparative Analysis of Fluacrypyrim and Natural Bioacaricides for Mite Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Efficacy and Mechanisms

The escalating challenge of mite resistance to conventional acaricides has spurred the exploration of both novel synthetic compounds and natural alternatives. This guide provides a detailed comparison of the synthetic acaricide Fluacrypyrim and a selection of natural bioacaricides, focusing on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. The data presented is intended to inform research and development efforts in the pursuit of effective and sustainable mite control strategies.

Efficacy Data: A Quantitative Comparison

The following tables summarize the available efficacy data for this compound and various natural bioacaricides against several economically important mite species. It is crucial to note that the presented data is compiled from separate studies and not from direct, head-to-head comparisons. Therefore, variations in experimental conditions may influence the outcomes, and direct extrapolation of relative efficacy should be made with caution.

Table 1: Efficacy of this compound against Tetranychus cinnabarinus

Life StageLC50 (mg L⁻¹)
Adult4.178[1][2]
Larva2.009[1][2]
Egg (Ovicidal)43.332[1][2]

Table 2: Efficacy of Selected Natural Bioacaricides against Various Mite Species

Bioacaricide (Source)Mite SpeciesEfficacy MetricValue
Clove OilTetranychus urticaeLC50 (ppm)470[3]
Thyme OilTetranychus urticaeLC50 (ppm)556[3]
Peppermint OilTetranychus urticaeLC50 (ppm)725[3]
Neem OilTetranychus urticaeLC50 (ppm)655.44[4]
Eucalyptus OilTetranychus urticaeLC50 (ppm)876.15[4]
Manuka OilVarroa destructorLC50 (µg/mL)< 78.125 (after 72h)
Oregano OilVarroa destructorLC50 (µg/mL)< 78.125 (after 72h)
Urtica fissa extractSarcoptes scabieiLC50 (mg/mL)19.14 (after 2h)[5]
Bacillus thuringiensisSpider MitesLC50 (µg/mL)0.139 (for Lv'an wettable powder)[6]

Mechanisms of Action: Diverse Pathways to Acaricidal Activity

This compound and natural bioacaricides employ distinct molecular strategies to exert their toxic effects on mites.

This compound: This synthetic acaricide acts as a potent inhibitor of the mitochondrial electron transport chain.[7][8] Specifically, it targets Complex III (cytochrome bc1 complex) at the Quinone outside (Qo) site.[8] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic collapse and death of the mite.[7]

Natural Bioacaricides: The mechanisms of natural bioacaricides are more varied, reflecting the diverse chemical compositions of their source materials.

  • Essential Oils: Many essential oils, such as those from clove, thyme, and peppermint, contain volatile compounds like eugenol and thymol. These compounds are often neurotoxic, acting on the nervous system of mites by interfering with neurotransmitter receptors or ion channels. This disruption of nerve function leads to paralysis and death.

  • Neem Oil (Azadirachtin): The primary active component, azadirachtin, exhibits a multi-faceted mode of action. It acts as an antifeedant, growth regulator, and sterilant.[9][10] Azadirachtin is structurally similar to insect hormones called ecdysones, thereby disrupting the molting process.[10] Furthermore, it can interfere with energy metabolism within the mites.[11]

  • Bacillus thuringiensis (Bt): This microbial bioacaricide produces protein toxins, known as Cry proteins, during sporulation.[12] When ingested by the mite, these proteins are activated in the alkaline environment of the midgut and bind to specific receptors on the gut epithelial cells. This binding leads to the formation of pores in the cell membrane, causing cell lysis, gut paralysis, and eventual death from septicemia.[12]

Experimental Protocols: Methodologies for Efficacy Determination

The quantitative data presented in this guide were generated using established laboratory bioassay protocols. Understanding these methods is critical for interpreting the results and designing future comparative studies.

1. Leaf-Dip Bioassay (for plant-feeding mites):

This is a common method for assessing the toxicity of acaricides to mites that reside on plants.

  • Preparation of Test Solutions: The acaricide (synthetic or natural) is dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations. A control solution (solvent and surfactant in water) is also prepared.

  • Treatment Application: Leaf discs of a suitable host plant (e.g., bean, cotton) are excised. Each disc is dipped into a test solution for a set period (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage. Control discs are dipped in the control solution.

  • Mite Infestation: After the treated leaf discs have air-dried, a known number of adult female mites are transferred onto each disc.

  • Incubation and Assessment: The leaf discs are placed on a moist substrate (e.g., agar or wet cotton) in a petri dish to maintain turgor and prevent mite escape. The dishes are then incubated under controlled conditions (temperature, humidity, and photoperiod).

  • Data Collection: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (the concentration that kills 50% of the test population) and other toxicity parameters.

2. Contact Bioassay (for non-plant feeding mites):

This method is suitable for evaluating the efficacy of acaricides against mites such as house dust mites or parasitic mites.

  • Preparation of Treated Surface: A known amount of the test substance, dissolved in a volatile solvent, is applied evenly to the inner surface of a glass vial or a petri dish. The solvent is allowed to evaporate completely, leaving a uniform film of the acaricide.

  • Mite Exposure: A known number of mites are introduced into the treated container.

  • Incubation and Assessment: The containers are sealed (with ventilation) and incubated under controlled conditions.

  • Data Collection and Analysis: Mortality is assessed at predetermined time points, and the data is analyzed as described for the leaf-dip bioassay.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Fluacrypyrim_Mechanism This compound This compound Mitochondrion Mite Mitochondrion This compound->Mitochondrion Enters Qo_site Qo Site This compound->Qo_site Binds to & Inhibits ETC Electron Transport Chain Mitochondrion->ETC Complex_III Complex III (Cytochrome bc1) Complex_III->Qo_site has Qo_site->ETC Disrupts electron flow ETC->Complex_III contains ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP Production ETC->ATP Leads to reduced ATP_Synthase->ATP Synthesizes Cell_Death Cell Death ATP->Cell_Death Depletion leads to

Caption: Mechanism of action for this compound.

Natural_Bioacaricide_Mechanism cluster_sources Natural Sources cluster_compounds Active Compounds cluster_targets Mite's Physiological Targets cluster_effects Resulting Effects Essential_Oils Essential Oils (e.g., Clove, Thyme) Neurotoxins Neurotoxic Compounds (e.g., Eugenol, Thymol) Essential_Oils->Neurotoxins Neem_Oil Neem Oil Azadirachtin Azadirachtin Neem_Oil->Azadirachtin Microbials Microbials (e.g., Bacillus thuringiensis) Cry_Proteins Cry Proteins Microbials->Cry_Proteins Nervous_System Nervous System Neurotoxins->Nervous_System Target Hormonal_System Hormonal System (Molting) Azadirachtin->Hormonal_System Disrupts Midgut Midgut Epithelium Cry_Proteins->Midgut Binds to Paralysis Paralysis & Death Nervous_System->Paralysis Growth_Disruption Growth Disruption Hormonal_System->Growth_Disruption Gut_Lysis Gut Cell Lysis Midgut->Gut_Lysis

Caption: Diverse mechanisms of natural bioacaricides.

Acaricide_Efficacy_Workflow start Start prep_solutions Prepare Acaricide Dilution Series start->prep_solutions prep_leaves Prepare Leaf Discs (Host Plant) start->prep_leaves dip_leaves Dip Leaf Discs in Test Solutions prep_solutions->dip_leaves prep_leaves->dip_leaves dry_leaves Air Dry Treated Leaf Discs dip_leaves->dry_leaves infest_mites Infest Discs with Mites dry_leaves->infest_mites incubate Incubate under Controlled Conditions infest_mites->incubate assess_mortality Assess Mite Mortality (e.g., 24, 48, 72h) incubate->assess_mortality analyze_data Data Analysis (Abbott's Formula, Probit) assess_mortality->analyze_data determine_lc50 Determine LC50 analyze_data->determine_lc50 end End determine_lc50->end

Caption: Experimental workflow for a leaf-dip bioassay.

References

Unlocking New Therapeutic Avenues: A Comparative Guide to Cross-Indication Testing of Fluacrypyrim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluacrypyrim, a methoxyacrylate acaricide and fungicide, has demonstrated significant potential beyond its established agricultural applications.[1][2][3] Recent research has illuminated its activity in key cellular signaling pathways implicated in cancer and radiation damage, opening promising avenues for cross-indication testing and novel therapeutic development. This guide provides a comparative overview of this compound's performance in these emerging areas, supported by experimental data and detailed methodologies.

Established Application: Agriculture

This compound is primarily recognized for its efficacy as a fungicide and acaricide, protecting a variety of crops from fungal diseases and mite infestations.[4][5] Its mechanism of action in this context is the inhibition of the mitochondrial electron transport chain at the Quinone 'outer' (Qo) binding site of Complex III, disrupting cellular respiration in target pests.[1][2][6]

Promising New Applications: Oncology and Radioprotection

Groundbreaking studies have revealed this compound's potential in two critical areas of human health:

  • Oncology: As a novel inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells that harbor constitutively-active STAT3.[1][4]

  • Radioprotection: Research has demonstrated this compound's ability to protect hematopoietic stem and progenitor cells from radiation-induced damage by preventing apoptosis through the downregulation of the p53-PUMA pathway.[1][7]

Comparative Performance Data

The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound with alternative compounds.

Table 1: Acaricidal Activity of this compound and a Novel Analogue

CompoundTarget PestLC50 (Median Lethal Concentration)Efficacy
This compound Tetranychus cinnabarinusNot specified in provided abstractsBaseline
Compound 4j (Novel Phenyl Methoxyacrylate)Tetranychus cinnabarinusSignificantly lower than this compoundNearly twice the larvicidal and ovicidal activity compared to this compound.[8]
Cyetpyrafen Tetranychus cinnabarinusHigher than FM-1088 (an isoindolinone-based acaricide)Reference commercial acaricide.[1]
FM-1088 Tetranychus cinnabrinusLower than CyetpyrafenHigh potency.[1]

Table 2: Field Trial Efficacy of a Novel this compound-inspired Acaricide

CompoundTarget PestConcentrationControl Effect (3 days)Control Effect (10 days)Control Effect (20 days)
Compound 4j Panonychus citri100 mg L⁻¹96.61%96.25%81.02%

Data for Compound 4j from a study on novel phenyl methoxyacrylate derivatives inspired by the methoxyacrylate scaffold of compounds like this compound.[8]

Key Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound's Inhibition of Mitochondrial Respiration

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Coenzyme Q ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP Production ATP Production ATP_Synthase->ATP Production Generates This compound This compound This compound->ComplexIII Inhibits Qo site Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., cell survival, proliferation) STAT3_active->Gene_Expression promotes transcription Apoptosis Apoptosis Gene_Expression->Apoptosis inhibition leads to This compound This compound This compound->JAK inhibits activation Radiation Ionizing Radiation DNA_Damage DNA Damage Radiation->DNA_Damage p53 p53 DNA_Damage->p53 activates PUMA PUMA p53->PUMA upregulates Bax_Noxa Bax, Noxa PUMA->Bax_Noxa activates Cell_Survival Cell Survival PUMA->Cell_Survival downregulation leads to Mitochondrion Mitochondrion Bax_Noxa->Mitochondrion induce mitochondrial outer membrane permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis This compound This compound This compound->PUMA downregulates

References

Comparative Guide to Radioprotective Agents: Validating the Efficacy of Fluacrypyrim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radioprotective agent Fluacrypyrim with other alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a medical countermeasure to radiation exposure.

Executive Summary

This compound, a STAT3 inhibitor, has demonstrated significant radioprotective effects, particularly in the hematopoietic system. Experimental evidence suggests that it mitigates radiation-induced hematopoietic injury by preventing apoptosis of hematopoietic stem and progenitor cells. This guide compares the performance of this compound with the FDA-approved radioprotective agent Amifostine and the supportive care agent Palifermin. While direct comparative studies are limited, this guide synthesizes available preclinical data to provide an objective assessment of their respective efficacies and mechanisms of action.

Data Presentation: Comparison of Radioprotective Agents

The following table summarizes the key characteristics and performance metrics of this compound, Amifostine, and Palifermin based on available preclinical and clinical data.

FeatureThis compoundAmifostinePalifermin
Mechanism of Action STAT3 inhibitor; prevents apoptosis of hematopoietic stem and progenitor cells via the p53-PUMA pathway.Thiol compound; scavenges free radicals, donates hydrogen to repair damaged DNA, and induces hypoxia in normal tissues.Recombinant human keratinocyte growth factor (KGF); stimulates epithelial cell proliferation and differentiation.
Primary Protective Effect Protects hematopoietic system from radiation-induced injury.Broad-spectrum cytoprotection, including hematopoietic, renal, and salivary tissues.Reduces the incidence and severity of oral mucositis.
Dose Reduction Factor (DRF) - Hematopoietic Protection Not yet established.1.3 - 2.7 in mice (dose-dependent)[1][2].Not applicable (used for supportive care).
Administration Route Intraperitoneal (in preclinical studies).Intravenous.Intravenous.
FDA Approval Status Investigational.Approved for specific indications in cancer therapy.Approved to decrease the incidence and duration of severe oral mucositis in patients with hematologic malignancies.[3]

Signaling Pathways and Mechanisms

This compound's Protective Pathway

This compound exerts its radioprotective effects by modulating the STAT3 and p53-PUMA signaling pathways. Ionizing radiation typically induces apoptosis in hematopoietic stem cells through the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein PUMA. This compound, by inhibiting STAT3, interferes with this cascade, ultimately preventing apoptosis and preserving the hematopoietic stem cell pool.

G radiation Ionizing Radiation hsc Hematopoietic Stem Cell radiation->hsc p53 p53 Activation hsc->p53 puma PUMA Upregulation p53->puma apoptosis Apoptosis puma->apoptosis This compound This compound stat3 STAT3 Inhibition This compound->stat3 stat3->p53 Inhibits

This compound's mechanism of action.

Amifostine's Protective Pathway

Amifostine is a prodrug that is dephosphorylated in tissues to its active metabolite, WR-1065. This free thiol compound acts as a potent scavenger of free radicals generated by ionizing radiation. It can also donate a hydrogen atom to repair damaged DNA and is believed to induce a state of transient hypoxia in normal tissues, making them less susceptible to radiation damage.

G amifostine Amifostine (Prodrug) wr1065 WR-1065 (Active Thiol) amifostine->wr1065 Dephosphorylation free_radicals Free Radicals wr1065->free_radicals Scavenges dna_damage DNA Damage wr1065->dna_damage Repairs hypoxia Tissue Hypoxia wr1065->hypoxia Induces radiation Ionizing Radiation radiation->free_radicals radiation->dna_damage protection Cellular Protection hypoxia->protection

Amifostine's mechanism of action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the radioprotective effects of the discussed agents.

In Vivo Radioprotection Studies in Mice

  • Objective: To assess the ability of a compound to protect mice from the lethal effects of total body irradiation (TBI).

  • Animal Model: Typically, C57BL/6 or BALB/c mice are used.

  • Procedure:

    • Mice are randomly assigned to treatment and control groups.

    • The treatment group receives the test compound (e.g., this compound) at a specified dose and time before irradiation. The control group receives a vehicle.

    • Mice are exposed to a lethal or sub-lethal dose of TBI using a gamma irradiator (e.g., 60Co or 137Cs source).

    • Post-irradiation, mice are monitored for survival, body weight changes, and signs of radiation sickness for at least 30 days.

    • Blood samples are collected at various time points to analyze peripheral blood cell counts (WBC, RBC, platelets).

    • At the end of the study, bone marrow is harvested for further analysis (e.g., clonogenic assays, apoptosis assays).

G start Start groups Randomize Mice (Treatment vs. Control) start->groups treatment Administer Test Compound groups->treatment irradiation Total Body Irradiation (TBI) treatment->irradiation monitoring Monitor Survival, Weight, Health irradiation->monitoring blood Collect Blood Samples (Hematological Analysis) monitoring->blood end End of Study (Bone Marrow Harvest) monitoring->end

Workflow for in vivo radioprotection studies.

Bone Marrow Clonogenic Assay (CFU Assay)

  • Objective: To quantify the number of hematopoietic progenitor cells in the bone marrow that can form colonies in vitro.

  • Procedure:

    • Bone marrow cells are harvested from the femurs and tibias of mice.

    • A single-cell suspension is prepared.

    • Cells are plated in a semi-solid methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM).

    • Plates are incubated for 7-14 days in a humidified incubator.

    • Colonies are counted and identified based on their morphology using an inverted microscope.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

  • Objective: To detect DNA fragmentation, a hallmark of apoptosis, in bone marrow cells.

  • Procedure:

    • Bone marrow cells are fixed and permeabilized.

    • The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.

    • The labeled cells are then detected using either a fluorescently labeled antibody (for BrdUTP) or directly by flow cytometry or fluorescence microscopy.

    • The percentage of TUNEL-positive (apoptotic) cells is quantified.

Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To determine the expression levels of key proteins in a signaling pathway (e.g., p53, PUMA, Bax, Noxa).

  • Procedure:

    • Protein is extracted from bone marrow cells.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p53, anti-PUMA).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion

This compound shows considerable promise as a novel radioprotective agent, particularly for mitigating radiation-induced damage to the hematopoietic system. Its mechanism of action, centered on the inhibition of STAT3 and the prevention of apoptosis in hematopoietic stem cells, offers a targeted approach to radioprotection. While direct comparisons with established agents like Amifostine are needed, the available preclinical data suggests that this compound warrants further investigation and development. Future studies should focus on establishing a Dose Reduction Factor for this compound and evaluating its efficacy and safety in larger animal models to pave the way for potential clinical applications.

References

Comparative Efficacy of Fluacrypyrim on Diverse Mite Species: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acaricide Fluacrypyrim and its performance relative to other commercially available alternatives. The information is intended for researchers, scientists, and professionals involved in the development of pest management solutions. This document summarizes available experimental data on the efficacy of various acaricides against economically important mite species, outlines common experimental protocols for acaricidal bioassays, and visualizes key biological pathways and experimental workflows.

Executive Summary

Data Presentation: Comparative Acaricide Efficacy

The following tables summarize the lethal concentration (LC50) values of various acaricides against different mite species as reported in scientific literature. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative LC50 Values of Acaricides against Tetranychus urticae (Two-Spotted Spider Mite)

AcaricideLC50 (mg/L)Life StageReference
This compound Data not available in public literatureAdult-
Abamectin0.51Adult[2]
Bifenthrin3.26Adult[2]
Bifenazate3.82Adult[2]
Hexythiazox3.27Adult[2]
Spinosad3.83Adult[2]
Etoxazole3.99Egg[2]
Chlorfenapyr11.44Adult[3]
Deltamethrin12.86Adult[3]
Profenofos16.47Adult[3]
PyridabenData varies with population resistanceAdult[4]
FenazaquinData varies with population resistanceAdult[5]
SpiromesifenData varies with population resistanceAdult[6]
SpirodiclofenData varies with population resistanceAdult[7]

Table 2: Comparative LC50 Values of Acaricides against Panonychus citri (Citrus Red Mite)

AcaricideLC50 (mg/L)Life StageReference
This compound High field control efficacy reported, but specific LC50 values are not publicly available.--
Fenpropathrin1.999 - 30.92 (depending on population)Adult[4]
AbamectinResistance observed, with high variability in LC50Adult[4]
CyflumetofenResistance observed, with high variability in LC50Adult[4]
BifenazateResistance observed, with LC50 > 300 in some populationsAdult[4]
Spirodiclofen7.28Adult[7]
PyridabenData varies with population resistanceAdult[8]

Experimental Protocols

The following section details a generalized methodology for conducting acaricide bioassays to determine key toxicological endpoints such as the median lethal concentration (LC50).

Mite Rearing
  • Host Plants: Mites are typically reared on a suitable host plant under controlled environmental conditions. For Tetranychus urticae, bean plants (Phaseolus vulgaris) are commonly used. For Panonychus citri, citrus seedlings are appropriate hosts.

  • Environmental Conditions: Rearing is conducted in a greenhouse or growth chamber with controlled temperature (e.g., 25 ± 2°C), relative humidity (e.g., 60 ± 10%), and photoperiod (e.g., 16:8 h L:D).[9]

Acaricide Solution Preparation
  • Stock Solution: A stock solution of the technical grade acaricide is prepared in an appropriate solvent, such as acetone or a mixture of acetone and water.[10]

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations for testing. A surfactant may be added to ensure uniform coverage.

Bioassay Methods

Several methods can be employed to assess the toxicity of acaricides to mites. The choice of method can depend on the specific objectives of the study and the properties of the test compound.

  • Leaf-Dip Bioassay:

    • Leaf discs of a uniform size are excised from the host plant.

    • The leaf discs are dipped into the different acaricide solutions for a standardized period (e.g., 10-30 seconds).[11][12]

    • The treated leaf discs are allowed to air dry.

    • A known number of adult female mites are transferred to the treated leaf discs.

    • The leaf discs are placed on a moist substrate (e.g., wet cotton or agar) in a petri dish to maintain turgor.[9]

    • Mortality is assessed after a specific time interval (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.[4]

  • Microimmersion Bioassay:

    • Batches of mites are drawn into a small pipette tip under a vacuum.

    • The mites are immersed in a small volume of the test solution for a short, standardized period (e.g., 30 seconds).[12]

    • The treated mites are then transferred to a clean, untreated leaf disc for observation.[12]

    • Mortality is assessed as described for the leaf-dip bioassay.

Data Analysis
  • Mortality Correction: The observed mortality data is corrected for control mortality using Abbott's formula if necessary.

  • Probit Analysis: The corrected mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the acaricide that is lethal to 50% of the test population.[11] The analysis also provides the 95% confidence limits for the LC50.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, a Quinone outside Inhibitor (QoI), disrupts the mitochondrial electron transport chain at Complex III. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP production and leading to cellular energy deficiency in the mite.[13]

Fluacrypyrim_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ pumping Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->ATP_Synthase H+ pumping Complex_IV Complex IV Cytochrome_c->Complex_IV e- Complex_IV->ATP_Synthase H+ pumping H2O H2O Complex_IV->H2O O2 -> H2O ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP This compound This compound (QoI) This compound->Block Block->Complex_III Inhibits Qo site NADH NADH NADH->Complex_I e- FADH2 FADH2 FADH2->Complex_II e-

Caption: Mechanism of action of this compound as a QoI acaricide.

Experimental Workflow for Acaricide Bioassay

The following diagram illustrates a typical workflow for determining the LC50 of an acaricide.

Acaricide_Bioassay_Workflow start Start prep Prepare Acaricide Serial Dilutions start->prep treat Treat Leaf Discs (Leaf-Dip Method) prep->treat infest Infest with Mites treat->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Mortality (e.g., after 24, 48, 72h) incubate->assess analyze Data Analysis (Probit Analysis) assess->analyze end Determine LC50 analyze->end

Caption: A generalized workflow for an acaricide bioassay.

References

Fluacrypyrim: A Comparative Analysis Against Other STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in tumor cell proliferation, survival, and immune evasion. A growing number of small molecule inhibitors have been developed to target this transcription factor. This guide provides a comparative analysis of Fluacrypyrim, a molecule initially identified as a fungicide, and its activity as a STAT3 inhibitor against other well-characterized STAT3 inhibitors.

Overview of STAT3 Signaling

The STAT3 signaling cascade is a crucial cellular pathway involved in various physiological processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway, often characterized by constitutive activation of STAT3, is a hallmark of many cancers. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes.

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA STAT3_dimer->DNA Binds to Promoter Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Cell_Processes Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Processes

Caption: Canonical STAT3 Signaling Pathway.

This compound as a STAT3 Inhibitor

This compound was initially developed as a fungicide and acaricide, with its primary mechanism of action being the inhibition of the mitochondrial complex III electron transport chain. However, subsequent research has identified this compound as a novel inhibitor of STAT3 activation. This dual activity makes it a molecule of interest for further investigation in cancer research.

Performance Comparison of STAT3 Inhibitors

The following table summarizes the in vitro efficacy of this compound and other notable STAT3 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines with constitutively active STAT3. It is important to note that these values are from different studies and direct comparisons should be made with caution.

InhibitorCell LineIC50 (µM)Reference
This compound U266 (Multiple Myeloma)3.2Yu et al., 2010
DU145 (Prostate Cancer)5.8Yu et al., 2010
Stattic MDA-MB-231 (Breast Cancer)4.2Schust et al., 2006
S3I-201 MDA-MB-231 (Breast Cancer)86Siddiquee et al., 2007
OPB-31121 HCT116 (Colon Cancer)0.38Oh et al., 2011
Napabucasin AsPC-1 (Pancreatic Cancer)0.2Li et al., 2015
Bazedoxifene MDA-MB-231 (Breast Cancer)~5Hutti et al., 2016
Cryptotanshinone DU145 (Prostate Cancer)4.6Shin et al., 2009

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to evaluate STAT3 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity and viability of cells.

  • Cell Seeding: Plate cancer cells (e.g., U266, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the STAT3 inhibitor (e.g., this compound) for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This technique is used to determine the effect of an inhibitor on the phosphorylation status of STAT3.

  • Cell Lysis: Treat cells with the inhibitor for a defined time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Inhibitor Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-STAT3, STAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Validating Fluacrypyrim's Mode of Action: A Comparative Guide Based on Genetic Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fluacrypyrim's mode of action with alternative fungicides, supported by genetic and experimental data. This compound, a quinone outside inhibitor (QoI) fungicide, targets mitochondrial respiration, a critical cellular process in fungal pathogens. The validation of its mechanism of action is primarily established through genetic studies of resistance mechanisms, which pinpoint its specific molecular target.

This compound's Mode of Action: Targeting the Powerhouse of the Cell

This compound disrupts the mitochondrial electron transport chain (ETC), a fundamental process for cellular energy production in fungi. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial inner membrane. This binding blocks the transfer of electrons, which in turn inhibits the synthesis of ATP, the cell's primary energy currency. The resulting energy deficit ultimately leads to the cessation of fungal growth and development.

Signaling Pathway of this compound's Action

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII Electrons ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Inhibition Inhibition->ComplexIII Inhibition caption This compound inhibits Complex III of the ETC. Start Fungal Isolate Collection DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of CYTB Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis and Mutation Identification Sequencing->Analysis End Resistance Confirmation Analysis->End caption Workflow for identifying CYTB gene mutations. Start Prepare Fungal Mitochondria/Cells Respirometer Load into Respirometer Chamber Start->Respirometer Add_Substrate Add Respiratory Substrates Respirometer->Add_Substrate Measure_Baseline Measure Baseline Oxygen Consumption Add_Substrate->Measure_Baseline Add_Fungicide Add Fungicide (e.g., this compound) Measure_Baseline->Add_Fungicide Measure_Inhibition Measure Inhibited Oxygen Consumption Add_Fungicide->Measure_Inhibition Data_Analysis Calculate IC50 Measure_Inhibition->Data_Analysis End Quantify Inhibitory Potency Data_Analysis->End caption Workflow for mitochondrial respiration assay.

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